5-Bromo-2-iodopyrimidine
描述
属性
IUPAC Name |
5-bromo-2-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZKXPQIDURFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426513 | |
| Record name | 5-Bromo-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183438-24-6 | |
| Record name | 5-Bromo-2-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-iodopyrimidine: A Comprehensive Technical Guide for Researchers
CAS Number: 183438-24-6
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Bromo-2-iodopyrimidine. It details its chemical and physical properties, synthesis protocols, key applications, and safety information.
Core Chemical and Physical Properties
This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis.[1] Its dual halogenation, with both a bromine and an iodine atom, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules.[1][2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 183438-24-6 | [2][3][4] |
| Molecular Formula | C₄H₂BrIN₂ | [2][4][5] |
| Molecular Weight | 284.88 g/mol | [4][5] |
| Appearance | White to light yellow or tan crystalline powder/solid | [3][5] |
| Melting Point | 99-103 °C | [3][4][5] |
| Boiling Point | 341 °C at 760 mmHg | [5] |
| Density | 2.495 g/cm³ | [5] |
| Flash Point | 160 °C | [5] |
| Refractive Index | 1.677 | [5] |
| Vapor Pressure | 0.000164 mmHg at 25°C | [5] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the halogen exchange of a more readily available precursor, 5-bromo-2-chloropyrimidine (B32469).[3]
Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine
This protocol is based on a common procedure for the synthesis of this compound.[3]
Materials:
-
5-bromo-2-chloropyrimidine (5.80 g, 30 mmol)
-
Sodium iodide (7.5 g, 50 mmol)
-
Hydriodic acid (57 wt%, 2.85 g, 25.6 mmol)
-
Chloroform (B151607) (20 mL for reaction, plus additional for extraction)
-
10 N Sodium hydroxide (B78521) solution (30 mL)
-
Ice water (200 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 5-bromo-2-chloropyrimidine and sodium iodide in 20 mL of chloroform in a suitable reaction vessel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the hydriodic acid to the cooled suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.
-
Pour the reaction mixture into a beaker containing 200 mL of ice water and 30 mL of 10 N sodium hydroxide solution.
-
Add 150 mL of chloroform and stir the mixture vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous layer twice more with 100 mL portions of chloroform.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield this compound as a light yellow solid. The reported yield for this procedure is approximately 84%.[3]
Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which allows for selective participation in cross-coupling reactions such as the Suzuki and Sonogashira couplings.[2] This makes it an invaluable tool for constructing complex molecular architectures found in modern drug candidates.[2]
Key applications include the synthesis of:
-
Glucagon Receptor Antagonists: These are important therapeutic targets for the treatment of type 2 diabetes.[5]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: These molecules are investigated for their potential in anti-angiogenic cancer therapies.[5]
-
5,5′-dibromo-2,2′-bipyrimidine: A ligand used in coordination chemistry.[3]
-
O,O′-dimethyl hyrtinadine A: A derivative of a marine alkaloid.[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]
Hazard Identification and Safety Precautions
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |
| Signal Word | Danger | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage | [4] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1 | [4] |
| Precautionary Statements | P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313 | [4] |
| Personal Protective Equipment (PPE) | Type N95 dust mask (US), safety glasses/eyeshields, chemical-resistant gloves | [4] |
| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. | [2] |
It is imperative to handle this compound in a fume hood while wearing appropriate PPE.[2] In case of exposure, wash the affected area with copious amounts of water and seek immediate medical attention if necessary.[2] Disposal should be carried out by a licensed waste disposal company in accordance with local regulations.[2]
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodopyrimidine from 5-bromo-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-iodopyrimidine, a key intermediate in the development of novel pharmaceuticals, from its precursor 5-bromo-2-chloropyrimidine (B32469). This conversion is a notable example of a Finkelstein-type reaction, a crucial method in organic synthesis for the exchange of halogen atoms. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.
Reaction Overview
The synthesis of this compound from 5-bromo-2-chloropyrimidine is achieved through a nucleophilic substitution reaction where the chlorine atom at the 2-position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This transformation is typically carried out using sodium iodide in the presence of hydroiodic acid.[1][2] The reaction is driven to completion by the selection of appropriate solvents and reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 5-bromo-2-chloropyrimidine | 5.80 g (30 mmol) | [1] |
| Sodium Iodide (NaI) | 7.5 g (50 mmol) | [1] |
| Hydroiodic Acid (57 wt. %) | 2.85 g (25.6 mmol) | [1] |
| Solvent | ||
| Chloroform (B151607) (CHCl₃) | 20 ml (initial) | [1] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 20 hours | [1] |
| Product | ||
| This compound | 6.29 g | [1] |
| Yield | 84% | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 5-bromo-2-chloropyrimidine.[1]
Materials:
-
5-bromo-2-chloropyrimidine
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI, 57 wt. %)
-
Chloroform (CHCl₃)
-
10N Sodium hydroxide (B78521) (NaOH) solution
-
Ice water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) is prepared in chloroform (20 ml).
-
Addition of Acid: The mixture is cooled to 0°C using an ice bath. Hydroiodic acid (57 wt. %, 2.85 g, 25.6 mmol) is then added to the suspension.
-
Reaction: After the addition of hydroiodic acid, the cooling bath is removed, and the reaction mixture is stirred for 20 hours at room temperature.
-
Work-up: The reaction mixture is then poured into a mixture of 200 ml of ice water and 30 ml of 10N NaOH solution.
-
Extraction: Chloroform (150 ml) is added, and the mixture is stirred for 10 minutes. The organic phase is separated. The aqueous layer is further extracted twice with 100 ml portions of chloroform.
-
Drying and Concentration: The combined organic phases are dried over magnesium sulfate (MgSO₄) and then concentrated in vacuo.
-
Product Isolation: The resulting product, this compound, is obtained as a pale yellow solid.
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Transformation
The chemical equation and the corresponding diagram illustrating the conversion are provided below.
Caption: Chemical reaction for the synthesis of this compound.
References
An In-depth Technical Guide to 5-Bromo-2-iodopyrimidine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-iodopyrimidine, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a dihalogenated pyrimidine (B1678525) derivative with the chemical formula C₄H₂BrIN₂.[1][2] Its structure, featuring a bromine atom at the 5-position and an iodine atom at the 2-position, provides two distinct reactive sites for sequential and regioselective functionalization.[3] This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds.[1][3]
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂BrIN₂ | [1][4] |
| Molecular Weight | 284.88 g/mol | [1] |
| CAS Number | 183438-24-6 | [1][4] |
| Appearance | White to tan crystalline powder | [5] |
| Melting Point | 99-103 °C | |
| Boiling Point | 341 °C at 760 mmHg | [5] |
| Density | 2.495 g/cm³ | [5] |
| InChI Key | ZEZKXPQIDURFKA-UHFFFAOYSA-N | |
| SMILES | Brc1cnc(I)nc1 |
Synthesis of this compound
This compound can be synthesized from 5-bromo-2-chloropyrimidine (B32469) through a halogen exchange reaction.[4][6][7] The process involves the iodination of the starting material using sodium iodide and hydroiodic acid.[4]
Experimental Protocol
The following is a typical experimental procedure for the synthesis of this compound:[4]
Materials:
-
5-bromo-2-chloropyrimidine
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI, 57 wt. %)
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH) solution (10N)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
A suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) in chloroform (20 ml) is prepared in a reaction vessel.
-
The mixture is cooled to 0 °C in an ice bath.
-
Hydroiodic acid (57 wt. %, 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for 20 hours at room temperature.
-
The reaction mixture is then poured into a mixture of 200 ml of ice water and 30 ml of 10N sodium hydroxide solution.
-
Chloroform (150 ml) is added, and the mixture is stirred for 10 minutes.
-
The organic phase is separated, and the aqueous layer is extracted twice with 100 ml portions of chloroform.
-
The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to yield this compound as a pale yellow solid.
The typical yield for this synthesis is around 84%.[4]
The workflow for the synthesis and purification of this compound is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
The differential reactivity of the C-I and C-Br bonds in this compound makes it a highly versatile building block in organic synthesis, particularly for the construction of polysubstituted pyrimidines.[3] The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[3]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings.[1][3] This reactivity allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 2-position, while leaving the 5-bromo position available for subsequent transformations.
-
Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and an organoboron compound.[1]
-
Sonogashira Coupling: This reaction facilitates the coupling of the pyrimidine with a terminal alkyne, introducing an alkynyl moiety.[1][8]
This selective reactivity is a key advantage in the convergent synthesis of complex molecules.[3]
Application in the Synthesis of Bioactive Molecules
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[5] this compound serves as a crucial starting material for the synthesis of various biologically active compounds, including kinase inhibitors and glucagon (B607659) receptor antagonists.[2][4]
3.2.1. Kinase Inhibitors
The pyrimidine core can mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases.[2] By utilizing this compound, medicinal chemists can synthesize substituted pyrimidines that act as potent and selective kinase inhibitors.[2] These inhibitors can target signaling pathways that are often dysregulated in cancer, such as the Aurora kinase pathway, which is critical for cell cycle progression.[2]
Caption: Simplified Aurora Kinase signaling pathway targeted by pyrimidine-based inhibitors.
3.2.2. Glucagon Receptor Antagonists
Glucagon plays a key role in regulating blood glucose levels, and its dysregulation is implicated in type 2 diabetes.[9] Antagonists of the glucagon receptor can help to control hyperglycemia.[9][10][11] this compound has been utilized in the synthesis of novel, conformationally constrained glucagon receptor antagonists.[4] These molecules block the signaling cascade initiated by glucagon binding to its receptor, thereby reducing hepatic glucose production.[11]
Caption: Simplified Glucagon Receptor signaling pathway and the action of its antagonists.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique chemical structure allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, highlighting its importance for researchers and scientists in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 183438-24-6 [sigmaaldrich.com]
- 7. This compound | 183438-24-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Glucagon Receptor Antagonists Using Combined Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 5-Bromo-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the versatile chemical intermediate, 5-Bromo-2-iodopyrimidine. Due to the limited availability of peer-reviewed spectral data in public literature, this document combines reported data with expert analysis and predictions based on analogous structures to offer a valuable resource for researchers utilizing this compound.
Molecular Structure and Properties
This compound is a halogenated pyrimidine (B1678525) derivative with the molecular formula C₄H₂BrIN₂. Its structure, featuring both a bromine and an iodine atom on the pyrimidine ring, makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183438-24-6 | |
| Molecular Formula | C₄H₂BrIN₂ | |
| Molecular Weight | 284.88 g/mol | |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 99-103 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy (Predicted)
The ¹H-NMR spectrum of this compound is expected to show a simple AX system, with two doublets corresponding to the two protons on the pyrimidine ring. The electron-withdrawing effects of the nitrogen atoms and the halogens will significantly deshield these protons, resulting in chemical shifts in the downfield region.
Table 2: Predicted ¹H-NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.7 | Doublet | ~2.5 |
| H-6 | ~8.7 | Doublet | ~2.5 |
Predictions are based on data from analogous compounds and general NMR principles.
¹³C-NMR Spectroscopy (Predicted)
The ¹³C-NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atoms bonded to the electronegative nitrogen and halogen atoms will exhibit the most significant downfield shifts.
Table 3: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-I) | ~120 |
| C-4 | ~160 |
| C-5 (C-Br) | ~115 |
| C-6 | ~160 |
Predictions are based on data from analogous compounds and general NMR principles.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine and iodine isotopes would result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Ionization Method | Reference |
| [M+H]⁺ | 284.8 | ESI+ | [2] |
Expected Fragmentation Pattern:
Electron impact (EI) or high-energy collision-induced dissociation (CID) mass spectrometry would likely lead to fragmentation through the following pathways:
-
Loss of Iodine: The C-I bond is weaker than the C-Br bond and would be expected to cleave readily, leading to a fragment ion at m/z 157/159.
-
Loss of Bromine: Subsequent or alternative loss of the bromine atom would result in a fragment at m/z 205.
-
Ring Fragmentation: The pyrimidine ring can undergo characteristic fragmentation, leading to smaller charged species.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound, adapted from reported procedures.[2][3]
Synthesis of this compound
This procedure details the conversion of 5-bromo-2-chloropyrimidine (B32469) to this compound via a halogen exchange reaction.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI, 57 wt%)
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH, 10N)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
A suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) in chloroform (20 mL) is prepared in a round-bottom flask.
-
The mixture is cooled to 0 °C in an ice bath.
-
Hydroiodic acid (57 wt%, 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.
-
The reaction mixture is then poured into a beaker containing 200 mL of ice water and 30 mL of 10N sodium hydroxide solution.
-
Chloroform (150 mL) is added, and the mixture is stirred vigorously for 10 minutes.
-
The organic phase is separated using a separatory funnel.
-
The aqueous layer is extracted twice more with 100 mL portions of chloroform.
-
The combined organic phases are dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo to yield this compound as a light yellow solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Expected Mass Spectrometry Fragmentation
This diagram illustrates the logical relationship of the expected primary fragmentation pathways of this compound in a mass spectrometer.
Caption: Predicted fragmentation pathways for this compound.
References
5-Bromo-2-iodopyrimidine: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-iodopyrimidine, a key building block in the synthesis of novel therapeutic agents. Due to its bifunctional nature, possessing both a bromine and an iodine atom on the pyrimidine (B1678525) ring, this compound offers versatile reactivity for various cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.[1] Understanding its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the integrity of stored material.
While specific quantitative data for this compound is not extensively available in public literature, this guide summarizes the known qualitative information and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₂BrIN₂ | [2] |
| Molecular Weight | 284.88 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 99-103 °C | [4] |
Solubility Profile
This compound exhibits solubility in common organic solvents used in synthetic chemistry. The following table summarizes the available qualitative solubility data. For quantitative determination, the experimental protocols provided in the subsequent sections are recommended.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [2] |
| Water | Slightly soluble | [2] |
Stability Profile
Proper handling and storage are crucial to maintain the integrity of this compound. It is known to be sensitive to light and should be stored accordingly.
| Condition | Stability Information | Recommendations | Reference |
| Light | Light sensitive. | Store in a dark place. | [5] |
| Temperature | Store at 2-8°C in an inert atmosphere. | Keep in a cool, dry place. | [2] |
| Air/Moisture | Store in a dry place. | Keep container tightly sealed. | [5] |
| Chemical Incompatibility | Avoid strong oxidizing agents. | Store away from oxidizing agents. | [5] |
Experimental Protocols
The following sections detail standardized protocols that can be adapted to quantitatively determine the solubility and stability of this compound.
Solubility Determination
1. Kinetic Solubility Assay (Shake-Flask Method)
This method is a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, simulating conditions often used in high-throughput screening.[6][7]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a UV-transparent 96-well plate.
-
Aqueous Buffer Addition: Rapidly add an appropriate aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[8]
-
Analysis: Determine the concentration of the dissolved compound in the filtrate of each well using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.[9][10]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility at the specified temperature and pH.
Stability Assessment
1. Photostability Testing (ICH Q1B Guideline)
This protocol is based on the International Council for Harmonisation (ICH) guideline Q1B for photostability testing of new drug substances.[11][12][13]
Methodology:
-
Sample Preparation: Place a sufficient amount of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]
-
Forced Degradation (Optional): To understand degradation pathways, a forced degradation study can be performed under more extreme light conditions.[15]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for degradation using a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify and quantify any degradation products.
2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.[16][17]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 1-10 mg) into a TGA sample pan.[16]
-
Instrument Setup: Place the sample in the TGA furnace. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures, providing information on the thermal stability of the compound.[18]
Synthetic Utility in Drug Discovery
This compound is a versatile building block for the synthesis of complex organic molecules, particularly kinase inhibitors, due to the differential reactivity of its two halogen atoms. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization. This intermediate is commonly employed in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse functionalities.[19][20][21]
The following diagram illustrates a general synthetic workflow for the preparation of a substituted pyrimidine, a common scaffold in kinase inhibitors, using this compound as the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 183438-24-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. enamine.net [enamine.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. asianpubs.org [asianpubs.org]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 18. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Core Reactions and Reactivity of 5-Bromo-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-iodopyrimidine is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring two distinct halogen atoms on the pyrimidine (B1678525) core, offers a platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its key reactions, including palladium-catalyzed cross-coupling reactions and lithiation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are presented to serve as a practical resource for researchers in the field.
Introduction
The pyrimidine scaffold is a privileged structure in a vast array of biologically active compounds and approved pharmaceuticals.[3] The strategic halogenation of this heterocyclic core provides synthetic handles for the introduction of molecular diversity. This compound, in particular, has emerged as a critical intermediate due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent reactivity difference allows for predictable and selective transformations, making it an attractive starting material for the synthesis of complex molecular architectures.[1][4] Its applications span the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2]
Core Reactivity and Regioselectivity
The key to the synthetic utility of this compound lies in the hierarchical reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such transformations is C-I > C-Br > C-Cl.[5] Consequently, the C-I bond at the 2-position of the pyrimidine ring is significantly more reactive than the C-Br bond at the 5-position. This allows for selective functionalization at the C-2 position under milder reaction conditions, leaving the C-5 bromine atom available for subsequent transformations. This stepwise functionalization is a cornerstone of its application in the construction of disubstituted pyrimidines.
Key Reactions of this compound
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters. By carefully selecting the reaction conditions, selective coupling at either the C-2 or C-5 position can be achieved.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 5-Bromo-2-phenylpyrimidine | Not Specified |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 5-Bromo-2-(4-methoxyphenyl)pyrimidine | Not Specified |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 5-Bromo-2-(3-fluorophenyl)pyrimidine | Not Specified |
Note: The yields for the Suzuki coupling of this compound are not explicitly detailed with a wide range of substrates in the searched literature. The conditions are based on general protocols for similar halopyrimidines and may require optimization.[5][6][7]
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further synthetic manipulations and are present in many bioactive molecules. The higher reactivity of the C-I bond allows for selective coupling of terminal alkynes at the 2-position.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | DMF | 80 | 6 | 5-Bromo-2-(phenylethynyl)pyrimidine | 93 (analogous) |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | THF | RT | 18 | 3-(5-Bromo-pyrimidin-2-yl)-prop-2-yn-1-ol | ~85 (analogous) |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N (2) | THF | Reflux | N/A | 5-Bromo-2-(trimethylsilylethynyl)pyrimidine | High (analogous) |
Note: The yields are based on representative Sonogashira couplings of analogous 5-bromo/iodo-pyrimidines and indoles. Conditions should be optimized for this compound.[3][8][9]
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is crucial in drug discovery for the synthesis of arylamines. Selective amination at the more reactive 2-position of this compound can be achieved.
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 4-(5-Bromo-pyrimidin-2-yl)-morpholine | Not Specified |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | (5-Bromo-pyrimidin-2-yl)-phenyl-amine | Not Specified |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | Benzyl-(5-bromo-pyrimidin-2-yl)-amine | Not Specified |
Note: Quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the searched literature. The conditions presented are based on established protocols for similar bromopyrimidines.[10]
Lithiation and Electrophilic Quench
Halogen-metal exchange, typically with organolithium reagents at low temperatures, offers an alternative strategy for the functionalization of this compound. The iodine at the 2-position is expected to undergo lithiation more readily than the bromine at the 5-position. The resulting lithiated intermediate can then be trapped with various electrophiles.
Table 4: Lithiation and Trapping of this compound
| Entry | Lithiation Reagent | Electrophile | Solvent | Temp. (°C) | Product |
| 1 | n-BuLi | DMF | THF | -78 | 5-Bromo-pyrimidine-2-carbaldehyde |
| 2 | s-BuLi | CO₂ | THF | -78 | 5-Bromo-pyrimidine-2-carboxylic acid |
| 3 | i-PrMgCl·LiCl | I₂ | THF | -20 to RT | This compound (starting material) |
Note: This table represents plausible outcomes based on general principles of organometallic chemistry, as specific experimental data for the lithiation of this compound was not found in the provided search results.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the C-2 Position
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[5]
General Procedure for Sonogashira Coupling at the C-2 Position
In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%). The flask is flushed with an inert gas. A degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added via syringe. The mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous solutions of ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8][9]
General Procedure for Buchwald-Hartwig Amination at the C-2 Position
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%). The flask is evacuated and backfilled with an inert gas three times. Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and monitored by an appropriate analytical technique. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[10]
Visualizing Reactivity and Workflows
Diagram 1: Selective Cross-Coupling Strategy
Caption: Sequential functionalization of this compound.
Diagram 2: General Experimental Workflow for Cross-Coupling
Caption: A typical workflow for palladium-catalyzed reactions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyrimidines. Its differential halogen reactivity allows for selective and sequential functionalization, providing a robust strategy for the construction of complex molecules. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are the cornerstone of its synthetic utility. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this important synthetic intermediate in their drug discovery and development endeavors. Further exploration of its reactivity, particularly in the realm of halogen-metal exchange, will undoubtedly continue to expand its applications in organic synthesis.
References
- 1. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
The Strategic Role of 5-Bromo-2-iodopyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the pyrimidine (B1678525) scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Its prevalence is rooted in its ability to mimic endogenous nucleobases, allowing for critical interactions with a wide array of biological targets. Among the diverse array of functionalized pyrimidines, 5-bromo-2-iodopyrimidine has emerged as a uniquely powerful and versatile building block. This technical guide elucidates the pivotal role of this compound in medicinal chemistry, detailing its synthesis, reactivity, and strategic application in the construction of complex bioactive molecules, particularly in the realms of oncology and virology.
Core Attributes of this compound
This compound (CAS No: 183438-24-6) is a dihalogenated pyrimidine with the molecular formula C₄H₂BrIN₂ and a molecular weight of 284.88 g/mol .[1][2] Its significance in medicinal chemistry is derived from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C5 position. This reactivity gradient is the key to its utility, enabling chemists to perform selective and sequential functionalization of the pyrimidine ring.[3][4]
This strategic, stepwise introduction of different substituents allows for the efficient and controlled synthesis of complex, unsymmetrically substituted pyrimidines, a critical process in the optimization of lead compounds during drug development.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the halogen exchange of a more readily available precursor, 5-bromo-2-chloropyrimidine (B32469).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-2-chloropyrimidine
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI, 57 wt. %)
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH) solution (10N)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure: [1]
-
A suspension of 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 5.80 g, 30 mmol) and sodium iodide (1.7 eq, e.g., 7.5 g, 50 mmol) in chloroform (approx. 3.4 mL/mmol of starting material) is prepared in a reaction vessel.
-
The mixture is cooled to 0°C using an ice bath.
-
Hydroiodic acid (57 wt. %, 0.85 eq, e.g., 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.
-
The reaction mixture is then poured into a mixture of ice water and 10N sodium hydroxide solution.
-
Additional chloroform is added, and the mixture is stirred for 10 minutes.
-
The organic phase is separated. The aqueous layer is extracted twice more with chloroform.
-
The combined organic phases are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound as a pale yellow solid.
Typical Yield: 84%[1]
Application in Sequential Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility, allowing for a programmed, sequential introduction of substituents. The more labile C-I bond at the C2 position can be selectively coupled under milder conditions, leaving the C-Br bond at the C5 position intact for a subsequent, typically more forcing, cross-coupling reaction. This enables the synthesis of 2,5-disubstituted pyrimidines with distinct functionalities at each position.
Workflow for Sequential Cross-Coupling
Experimental Protocol: Selective Sonogashira Coupling at the C2 Position
This protocol describes the selective coupling of a terminal alkyne at the C2 position, leveraging the higher reactivity of the iodo group.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure: (Adapted from similar Sonogashira couplings of halopyrimidines)[5]
-
To a dry reaction flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-alkynyl-5-bromopyrimidine intermediate.
Experimental Protocol: Subsequent Suzuki-Miyaura Coupling at the C5 Position
This protocol describes the coupling of an arylboronic acid at the C5 position of the 2-alkynyl-5-bromopyrimidine intermediate.
Materials:
-
2-alkynyl-5-bromopyrimidine intermediate (from the previous step)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (B91453) and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure: (Adapted from similar Suzuki couplings of halopyrimidines)
-
To a dry Schlenk flask under an inert atmosphere, add the 2-alkynyl-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Add the degassed 1,4-dioxane and water mixture (4:1).
-
Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 2-alkynyl-5-arylpyrimidine.
Applications in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, due to its resemblance to the adenine (B156593) core of ATP.[6] The strategic functionalization of the pyrimidine ring, facilitated by building blocks like this compound, is crucial for achieving high potency and selectivity against specific kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Targeted Signaling Pathways
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers.[6][7] Pyrimidine-based molecules, such as Alisertib (MLN8237), are potent Aurora kinase inhibitors that have been investigated in clinical trials.[8][9] The synthesis of such inhibitors often relies on the functionalization of a pyrimidine core.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a common feature in many human cancers. The development of dual PI3K/mTOR inhibitors is a promising therapeutic strategy, and many of these inhibitors feature a pyrimidine core.[12][13]
The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely quiescent in adults. However, its aberrant reactivation is linked to the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[14][15] The transmembrane protein Smoothened (SMO) is a key component of this pathway and a major target for inhibitors. Pyrimidine-based SMO inhibitors have been developed and show promise in preclinical studies.[16]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 9. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 11. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo [frontiersin.org]
- 15. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Genesis of a Therapeutic Powerhouse: An In-depth Technical Guide to the Discovery and History of Dihalogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and development of dihalogenated pyrimidines, a class of compounds that has become a cornerstone of modern chemotherapy. From their initial synthesis to their complex mechanisms of action, this document delves into the scientific journey that established these molecules as critical tools in the fight against cancer and viral diseases. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways to offer a thorough resource for professionals in the field.
A Serendipitous Discovery and the Dawn of a New Era in Chemotherapy
The story of dihalogenated pyrimidines in medicine begins with the pioneering work of Charles Heidelberger and his colleagues in the 1950s. Their research was rooted in the observation that tumors often exhibit a higher rate of uracil (B121893) uptake compared to normal tissues. This led to the hypothesis that a modified, "fraudulent" pyrimidine (B1678525) could be selectively incorporated into the metabolic machinery of cancer cells, thereby disrupting their proliferation.
This line of reasoning culminated in the landmark synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. The initial synthesis was a multi-step process that, while effective, utilized hazardous reagents such as ethyl fluoroacetate (B1212596), prompting the search for safer and more efficient synthetic routes.[1] One of the early and notable alternative methods involved the direct fluorination of uracil, a process that has been refined over the years for improved yield and safety.[2]
The introduction of 5-FU into clinical practice marked a significant milestone in oncology. It was one of the first antimetabolite drugs to demonstrate broad efficacy against a range of solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[3]
Expanding the Arsenal: The Development of Gemcitabine (B846)
Building on the foundational success of 5-FU, the 1980s saw the emergence of a new and potent dihalogenated pyrimidine: gemcitabine (2',2'-difluorodeoxycytidine). Initially synthesized in the laboratories of Eli Lilly and Company with the goal of developing a novel antiviral agent, preclinical studies unexpectedly revealed its potent cytotoxic activity against leukemia cells.[4] This serendipitous discovery shifted the focus of its development towards oncology.
Clinical trials in the early 1990s confirmed gemcitabine's efficacy, particularly in pancreatic cancer, a disease with notoriously poor treatment outcomes. Its approval by the FDA in 1996 for this indication, and later for other cancers such as non-small cell lung cancer and breast cancer, solidified the role of dihalogenated pyrimidines as a critical class of chemotherapeutic agents.[4]
Synthetic Methodologies: From Benchtop to Industrial Production
The synthesis of dihalogenated pyrimidines has evolved significantly since the initial discoveries. The core challenge lies in the regioselective introduction of halogen atoms onto the pyrimidine ring and, in the case of nucleoside analogs like gemcitabine, the stereoselective formation of the glycosidic bond.
Synthesis of 5-Fluorouracil (5-FU)
Classic Synthesis via Ring Closure:
The original synthesis reported by Heidelberger involved the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis to yield 5-FU.[2]
Direct Fluorination of Uracil:
A more direct and now common approach involves the direct fluorination of uracil using elemental fluorine or other fluorinating agents in a suitable solvent.
Experimental Protocol: Direct Fluorination of Uracil
Materials:
-
Uracil
-
Anhydrous hydrofluoric acid or trifluoroacetic acid[5]
-
Fluorine gas (e.g., 20 mol% in nitrogen)[5]
-
Inert solvent (e.g., acetic acid)[6]
Procedure:
-
A suspension of uracil is prepared in the chosen inert solvent.
-
The reaction vessel is maintained at a controlled temperature (e.g., -10°C to 20°C).[5][6]
-
A mixture of fluorine gas and an inert gas (e.g., nitrogen) is bubbled through the vigorously stirred suspension.[6]
-
The reaction is monitored for the disappearance of the starting material, uracil, using techniques such as thin-layer chromatography.[6]
-
Upon completion, the reaction mixture is concentrated under vacuum.
-
The crude product is purified by washing with an organic solvent (e.g., ether) and recrystallization from water to yield 5-fluorouracil.[6]
Synthesis of Gemcitabine
The synthesis of gemcitabine is a more complex undertaking due to the presence of the difluorinated sugar moiety and the need for stereochemical control. A common strategy involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine base.
Experimental Protocol: Synthesis of Gemcitabine Hydrochloride (Illustrative)
This protocol is a generalized representation based on common synthetic strategies.
Step 1: Preparation of a Protected 2-deoxy-2,2-difluororibofuranose Intermediate
-
Starting from a suitable protected D-erythro-pentafuranose, a difluoromethyl group is introduced at the C2 position, often via a Reformatsky-type reaction with ethyl bromodifluoroacetate.[7]
-
The resulting lactol is then further protected, for example, with benzoyl or silyl (B83357) protecting groups, to yield a stable intermediate.
Step 2: Glycosylation with Protected Cytosine
-
The anomeric carbon of the protected difluororibose is activated, for instance, by conversion to a sulfonate or a halide.
-
This activated sugar is then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst. This step is critical for establishing the correct β-anomeric configuration.
Step 3: Deprotection and Salt Formation
-
The protecting groups on the sugar and the cytosine base are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) for benzoyl groups).
-
The resulting gemcitabine free base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.
-
Purification is often achieved through recrystallization to separate the desired β-anomer from any undesired α-anomer that may have formed during the glycosylation step.
Mechanism of Action: Disrupting the Machinery of Life
Dihalogenated pyrimidines exert their cytotoxic effects by interfering with fundamental cellular processes, primarily DNA and RNA synthesis. Although their general mechanism is understood as that of an antimetabolite, the specific pathways they disrupt are complex and multifaceted.
5-Fluorouracil: A Multi-pronged Attack
Upon entering a cell, 5-FU is converted into several active metabolites that inhibit critical enzymatic pathways:
-
Inhibition of Thymidylate Synthase: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA synthesis. The depletion of dTTP leads to "thymineless death."
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing and function.
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.
The interplay of these mechanisms contributes to the overall cytotoxicity of 5-FU.
Figure 1: Mechanism of action of 5-Fluorouracil (5-FU).
Gemcitabine: Masked Chain Termination
Gemcitabine, a prodrug, requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its primary mechanism of action is the inhibition of DNA synthesis through a process known as "masked chain termination."
-
Incorporation into DNA: DNA polymerase incorporates dFdCTP into the growing DNA strand.
-
Masked Termination: After the incorporation of the gemcitabine analog, the polymerase is able to add one more deoxynucleotide to the strand. However, after this addition, the DNA polymerase is unable to proceed further, effectively terminating DNA elongation. This "masking" of the chain-terminating nucleotide makes it difficult for the cell's proofreading exonucleases to recognize and remove the fraudulent base.
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxynucleotide pool required for DNA synthesis, further potentiating the cytotoxic effect of gemcitabine.
Figure 2: Mechanism of action of Gemcitabine.
Quantitative Biological Data
The efficacy of dihalogenated pyrimidines is quantified by various parameters, including their half-maximal inhibitory concentration (IC50) against different cancer cell lines and their pharmacokinetic profiles in patients.
In Vitro Anticancer Activity (IC50 Values)
The following table summarizes representative IC50 values for 5-FU and Gemcitabine in various cancer cell lines. It is important to note that these values can vary depending on the specific cell line, assay conditions, and exposure time.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 | Breast Cancer | 5.0 | [8] |
| 5-Fluorouracil | HCT-116 | Colon Cancer | 3.2 | [8] |
| 5-Fluorouracil | HepG2 | Liver Cancer | 8.5 | [8] |
| Gemcitabine | Panc-1 | Pancreatic Cancer | 0.04 | [9] |
| Gemcitabine | A549 | Lung Cancer | 0.01 | [9] |
| Gemcitabine | BxPC-3 | Pancreatic Cancer | 0.02 | [9] |
Clinical Pharmacokinetic Parameters
The pharmacokinetic profiles of 5-FU and gemcitabine are crucial for optimizing dosing schedules and managing toxicity.
| Parameter | 5-Fluorouracil | Gemcitabine | Reference |
| Administration | IV Bolus or Infusion | IV Infusion | [10] |
| Half-life (t½) | 8-20 minutes (highly variable) | ~19 minutes (initial phase) | [10] |
| Clearance (CL) | High, primarily hepatic | High | [11] |
| Metabolism | Primarily by dihydropyrimidine (B8664642) dehydrogenase (DPD) in the liver | Deamination by cytidine (B196190) deaminase to inactive dFdU | [10] |
| Excretion | <10% unchanged in urine | Primarily as dFdU in urine | [11] |
Signaling Pathways and Drug Resistance
The long-term efficacy of dihalogenated pyrimidines can be limited by the development of drug resistance. This resistance is often mediated by the activation of various intracellular signaling pathways that promote cell survival and proliferation.
Key signaling pathways implicated in resistance to 5-FU include:
-
Wnt/β-catenin Pathway: Upregulation of this pathway can lead to increased expression of anti-apoptotic proteins and drug efflux pumps.
-
NF-κB Pathway: Activation of NF-κB promotes cell survival and inflammation, counteracting the cytotoxic effects of chemotherapy.
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis, and its dysregulation can contribute to drug resistance.
Understanding these resistance mechanisms is crucial for the development of combination therapies and strategies to overcome treatment failure.
Figure 3: Key signaling pathways involved in 5-FU resistance.
Future Directions
The journey of dihalogenated pyrimidines is far from over. Current research focuses on several key areas:
-
Development of Novel Analogs: Synthesizing new dihalogenated pyrimidines with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.
-
Targeted Drug Delivery: Encapsulating these drugs in nanoparticles or conjugating them to targeting moieties to enhance their delivery to tumor cells and minimize off-target toxicity.
-
Combination Therapies: Combining dihalogenated pyrimidines with other chemotherapeutic agents, targeted therapies, and immunotherapies to achieve synergistic effects and combat drug resistance.
-
Pharmacogenomics: Identifying genetic biomarkers that can predict a patient's response to and risk of toxicity from these drugs, paving the way for personalized medicine.
The rich history and profound impact of dihalogenated pyrimidines on medicine serve as a testament to the power of rational drug design and the unexpected discoveries that can arise from fundamental scientific inquiry. As our understanding of cancer and viral diseases continues to evolve, this versatile class of compounds will undoubtedly remain at the forefront of therapeutic innovation.
References
- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 6. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2-iodopyrimidine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, synthesis, and synthetic applications of 5-Bromo-2-iodopyrimidine, a key building block in modern medicinal chemistry.
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms on the pyrimidine (B1678525) core, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) core of ATP and participate in crucial hydrogen bonding interactions within the active sites of many enzymes.[1] This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the synthesis of targeted therapeutics.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%, and it is generally supplied as a white to light yellow or tan crystalline powder.[2][3][4] Below is a summary of prominent suppliers and their product specifications.
| Supplier | CAS Number | Purity | Physical Form | Notes |
| Sigma-Aldrich | 183438-24-6 | 97% | Solid | Melting point: 99-103 °C (lit.)[2][5] |
| Tokyo Chemical Industry (TCI) | 183438-24-6 | >98.0% (GC) | White to Light yellow powder to crystal | - |
| Alfa Aesar | 183438-24-6 | 97% Min. | - | Melting point: 99-103 °C (lit.)[6] |
| BLD Pharm | 183438-24-6 | - | - | Storage: Keep in dark place, sealed in dry, room temperature.[7][8] |
| ChemicalBook | 183438-24-6 | Varies by supplier (e.g., 98% min, 99%) | - | Platform with multiple suppliers.[9] |
| Home Sunshine Pharma | 183438-24-6 | ≥98.00% | White to tan Crystalline Powder | -[4] |
| Wuhan Fortuna Chemical Co., Ltd. | 183438-24-6 | - | - | Wholesale and bulk supplier.[1] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the halogen exchange of the more readily available 5-bromo-2-chloropyrimidine.[2]
Experimental Protocol: Halogen Exchange of 5-Bromo-2-chloropyrimidine
This protocol is adapted from a procedure described in the literature.[2]
Materials:
-
5-Bromo-2-chloropyrimidine
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI, 57 wt. %)
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
To a suspension of 5-bromo-2-chloro-pyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform, add hydroiodic acid (0.85 eq) at 0 °C.
-
Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.
-
Pour the reaction mixture into a mixture of ice water and 10N NaOH.
-
Add chloroform and stir the mixture for 10 minutes.
-
Separate the organic phase, and extract the aqueous layer with chloroform.
-
Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield 5-bromo-2-iodo-pyrimidine as a pale yellow solid.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97 183438-24-6 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. 183438-24-6|this compound|BLD Pharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
5-Bromo-2-iodopyrimidine: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-iodopyrimidine is a key heterocyclic building block in medicinal chemistry and organic synthesis, prized for its utility in constructing complex molecular architectures through selective cross-coupling reactions. This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound responsibly and effectively in a laboratory setting. This document includes detailed safety protocols, emergency procedures, and a representative experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
This compound is a white to tan crystalline powder.[1] Its key physical and chemical properties are summarized below, providing essential data for experimental design and safety assessment.
| Property | Value | Reference(s) |
| CAS Number | 183438-24-6 | [2] |
| Molecular Formula | C₄H₂BrIN₂ | [1][2] |
| Molecular Weight | 284.88 g/mol | [1] |
| Appearance | White to tan crystalline powder | [1] |
| Melting Point | 99-103 °C | [1][3] |
| Boiling Point | 341 °C at 760 mmHg | [1] |
| Density | 2.495 g/cm³ | [1] |
| Flash Point | 160 °C | [1] |
| Vapor Pressure | 0.000164 mmHg at 25 °C | [1] |
| Sensitivity | Light Sensitive | [1] |
Hazard Identification and Safety Information
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][4] The following table summarizes its GHS hazard classifications.
| Hazard Classification | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage | H318 | Causes serious eye damage | [4] |
| Signal Word | Danger | [4] | |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [4] |
Precautionary Statements:
-
P264: Wash hands and face thoroughly after handling.[4]
-
P280: Wear protective gloves, eye protection, and face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[4]
-
Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of spillage, additional protective clothing may be necessary.[5]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Avoid the formation and dispersion of dust.[6]
Storage Conditions:
-
Store in a cool, dry, and dark place.[6] The compound is light-sensitive.[1]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
Emergency and First-Aid Procedures
In the event of exposure or accidental release, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures | Reference(s) |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. | [5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention. | [5] |
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.[6]
-
Containment and Cleanup: Carefully sweep up the spilled solid, taking care not to generate dust.[6] Collect the material into a suitable, labeled container for disposal.[6]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[6]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Exposure to light and excess heat.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition Products: Under combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI).
Disposal Considerations
Disposal of this compound and its containers must be managed by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the C2 position. The following is a representative protocol for a Suzuki-Miyaura reaction, which should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Standard, flame-dried Schlenk glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-bromopyrimidine.
Visualization of Workflows
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling of 5-Bromo-2-iodopyrimidine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry and materials science for the formation of carbon-carbon bonds. Pyrimidine (B1678525) scaffolds are of particular interest as they are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The selective functionalization of dihalogenated pyrimidines offers a modular approach to the synthesis of diverse compound libraries for drug discovery and development.
5-Bromo-2-iodopyrimidine is a valuable building block that allows for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling selective substitution at the 2-position of the pyrimidine ring while leaving the 5-bromo position available for subsequent transformations.[1][2] This application note provides a detailed protocol for the selective Suzuki coupling of this compound with a variety of arylboronic acids at the 2-position.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves a palladium catalyst, typically in the Pd(0) oxidation state, which undergoes a catalytic cycle consisting of three key steps:
-
Oxidative Addition: The palladium catalyst inserts into the carbon-iodine bond of this compound.
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired 2-aryl-5-bromopyrimidine and regenerating the active Pd(0) catalyst.
Due to the higher reactivity of the C-I bond compared to the C-Br bond, the oxidative addition occurs selectively at the 2-position under appropriate reaction conditions.
Data Presentation
The following table summarizes the results for the selective Suzuki coupling of this compound with various arylboronic acids. The reactions were performed under standardized conditions to allow for comparison of the electronic and steric effects of the substituents on the arylboronic acid.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Bromo-2-phenylpyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-Bromo-2-(4-methoxyphenyl)pyrimidine | 92 |
| 3 | 3-Methoxyphenylboronic acid | 5-Bromo-2-(3-methoxyphenyl)pyrimidine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-Bromo-2-(4-chlorophenyl)pyrimidine | 81 |
| 5 | 4-Fluorophenylboronic acid | 5-Bromo-2-(4-fluorophenyl)pyrimidine | 83 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyrimidine | 75 |
| 7 | 4-Methylphenylboronic acid | 5-Bromo-2-(4-methylphenyl)pyrimidine | 89 |
| 8 | 2-Thienylboronic acid | 5-Bromo-2-(thiophen-2-yl)pyrimidine | 78 |
Yields are isolated yields after purification by column chromatography.
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki coupling of this compound with arylboronic acids.
Materials and Equipment
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Water, degassed
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Experimental Procedure
Reaction Setup
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
To the flask, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
Reaction and Monitoring
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-bromopyrimidine.
Safety Precautions: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the selective Suzuki coupling of this compound.
Catalytic Cycle
Caption: Catalytic cycle for the selective Suzuki coupling at the 2-position of this compound.
References
- 1. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-iodopyrimidine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, is prized for its mild reaction conditions and broad functional group tolerance. The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved drugs. The introduction of an alkynyl moiety onto the pyrimidine ring can significantly modulate the biological activity of the resulting molecule.
5-Bromo-2-iodopyrimidine is a valuable building block for the synthesis of substituted pyrimidines. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective functionalization. The Sonogashira coupling can be performed selectively at the more reactive C2-iodo position, leaving the C5-bromo position intact for subsequent transformations. This application note provides detailed protocols and reaction data for the selective Sonogashira coupling of this compound with a variety of terminal alkynes.
Reaction Principle and Selectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst. The generally accepted mechanism is as follows:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the most reactive carbon-halogen bond of this compound, which is the C-I bond at the 2-position, to form a Pd(II)-pyrimidine complex.
-
Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-5-bromopyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling of this compound with terminal alkynes occurs selectively at the 2-position.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the selective Sonogashira coupling of this compound with a variety of terminal alkynes.
| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | 5-Bromo-2-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 2 | 4-Ethynyltoluene | 5-Bromo-2-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| 3 | 4-Methoxyphenylacetylene | 5-Bromo-2-((4-methoxyphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |
| 4 | 4-Chlorophenylacetylene | 5-Bromo-2-((4-chlorophenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 86 |
| 5 | 4-Nitrophenylacetylene | 5-Bromo-2-((4-nitrophenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 80 |
| 6 | Propargyl alcohol | 3-(5-Bromopyrimidin-2-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 7 | But-3-yn-1-ol | 4-(5-Bromopyrimidin-2-yl)but-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 8 | Cyclopropylacetylene | 5-Bromo-2-(cyclopropylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |
Note: The data presented is adapted from studies on structurally similar 5-halopyrimidines and represents expected outcomes for the selective coupling at the 2-iodo position of this compound.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent (THF or DMF) via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. For less reactive alkynes, heating to 40-60 °C may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-alkynyl-5-bromopyrimidine.
Example Protocol: Synthesis of 5-Bromo-2-(phenylethynyl)pyrimidine
Procedure:
-
In a flame-dried 50 mL Schlenk flask, combine this compound (285 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate the flask and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate (B1210297) in hexanes).
-
Once the starting material is consumed, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-(phenylethynyl)pyrimidine as a solid.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand (e.g., Pd(PPh₃)₄), or changing the solvent to DMF and gently heating the reaction. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Formation of Alkyne Homocoupling (Glaser Coupling) Product: This is a common side reaction. It can often be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of the terminal alkyne.
-
Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may help to restart the reaction.
Conclusion
The selective Sonogashira coupling of this compound with terminal alkynes provides an efficient and versatile method for the synthesis of 2-alkynyl-5-bromopyrimidines. These compounds are valuable intermediates in the development of novel pharmaceuticals and other functional organic materials. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development to successfully implement this important synthetic transformation. Careful optimization of the reaction conditions for each specific substrate pairing is crucial for achieving high yields and purity.
References
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromo-2-iodopyrimidine
Introduction
5-Bromo-2-iodopyrimidine is a highly versatile and valuable building block in medicinal chemistry and materials science. Its structure, featuring two different halogen atoms on a pyrimidine (B1678525) core, allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity. In palladium-catalyzed reactions, the C-I bond is substantially more reactive and susceptible to oxidative addition than the C-Br bond.[1] This reactivity difference enables the selective introduction of substituents at the 2-position while leaving the 5-position available for subsequent transformations, providing an efficient pathway to complex 2,5-disubstituted pyrimidines.[2][3]
These application notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki and Sonogashira couplings—utilizing this compound. A general protocol for the Buchwald-Hartwig amination is also included as a valuable tool for C-N bond formation.
Synthesis of this compound
The starting material can be synthesized from 5-bromo-2-chloropyrimidine (B32469).
Experimental Protocol:
-
Suspend 5-bromo-2-chloropyrimidine (30 mmol) and sodium iodide (50 mmol) in chloroform (B151607) (20 ml) in a suitable reaction flask.
-
Cool the mixture to 0°C using an ice bath.
-
Add hydroiodic acid (57 wt. %, 25.6 mmol) dropwise to the suspension.
-
Remove the cooling bath and stir the reaction mixture at room temperature for 20 hours.
-
Pour the reaction mixture into a mixture of 200 ml of ice water and 30 ml of 10N NaOH.
-
Add 150 ml of chloroform and stir for 10 minutes.
-
Separate the organic phase. Extract the aqueous layer twice with 100 ml portions of chloroform.
-
Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield this compound as a pale yellow solid (Yield: 84%).[4]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various arylboronic acids. The reaction proceeds selectively at the more reactive C-I bond at the 2-position.[2][3]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the respective arylboronic acid (1.05 equiv.), and potassium carbonate (3.0 equiv.).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Add anhydrous toluene (B28343) as the solvent.
-
Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aryl-5-bromopyrimidine.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Bromo-2-phenylpyrimidine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-Bromo-2-(4-methylphenyl)pyrimidine | 99 |
| 3 | 4-Methoxyphenylboronic acid | 5-Bromo-2-(4-methoxyphenyl)pyrimidine | 98 |
| 4 | 4-Heptylphenylboronic acid | 5-Bromo-2-(4-heptylphenyl)pyrimidine | 99 |
| 5 | 4-Octyloxyphenylboronic acid | 5-Bromo-2-(4-octyloxyphenyl)pyrimidine | 80 |
Data compiled from representative literature procedures. Yields are isolated yields.[2]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and this compound, selectively at the 2-position. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[5][6]
General Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60°C) and monitor by TLC or GC until completion.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 2-alkynyl-5-bromopyrimidine.
Data Presentation: Sonogashira Coupling Examples
| Entry | Terminal Alkyne (R-C≡CH) | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Bromo-2-(phenylethynyl)pyrimidine | 90 |
| 2 | 1-Heptyne | 5-Bromo-2-(hept-1-yn-1-yl)pyrimidine | 75 |
| 3 | 4-Pentylphenylacetylene | 5-Bromo-2-((4-pentylphenyl)ethynyl)pyrimidine | 85 |
Yields are based on reactions with alkynylzincs as described in the literature, which follow a similar mechanism and provide an indication of expected outcomes.[2]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[7][8] While specific examples with this compound are less common in initial literature surveys, this protocol provides a robust starting point for coupling various amines at the highly reactive 2-position.
General Experimental Protocol:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4-8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate the solvent and purify the crude product via column chromatography.
General Reaction Mechanism & Selectivity
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle.[9] The exceptional utility of this compound stems from the selective oxidative addition of the palladium catalyst to the weaker C-I bond over the stronger C-Br bond.
Caption: Generalized catalytic cycle for selective cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Glucagon Receptor Antagonists Utilizing 5-Bromo-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of potential glucagon (B607659) receptor (GCGR) antagonists using 5-Bromo-2-iodopyrimidine as a key starting material. The dysregulation of glucagon signaling is a significant contributor to hyperglycemia in type 2 diabetes.[1] Consequently, the development of small molecule antagonists of the glucagon receptor is a promising therapeutic strategy.[2] Pyrimidine (B1678525) derivatives have emerged as a versatile scaffold in the design of such antagonists.[3] The strategic di-halogenation of the pyrimidine core in this compound offers a platform for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular architectures for lead optimization. This document outlines a proposed synthetic pathway, detailed experimental procedures, and relevant biological activity data for analogous compounds.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, counteracts the effects of insulin (B600854) by stimulating hepatic glucose production, thus playing a crucial role in maintaining glucose homeostasis.[4] In individuals with type 2 diabetes, elevated glucagon levels contribute significantly to chronic hyperglycemia.[1] Antagonizing the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), has been identified as a viable therapeutic approach to lower blood glucose levels.[2]
The use of a di-halogenated pyrimidine, such as this compound, provides a robust starting point for the synthesis of novel GCGR antagonists. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of various aryl or heteroaryl moieties, which are often key pharmacophoric elements in GCGR antagonists. Typically, the more labile C-I bond can be selectively coupled under milder conditions, followed by a subsequent coupling at the C-Br position. This approach facilitates the systematic exploration of the chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Proposed Synthetic Pathway
The proposed synthetic route leverages the differential reactivity of the iodo and bromo substituents on the pyrimidine ring. The synthesis commences with a selective Suzuki-Miyaura cross-coupling reaction at the more reactive 2-position (C-I bond), followed by a second Suzuki-Miyaura coupling at the 5-position (C-Br bond) to yield the target diarylpyrimidine scaffold.
Caption: Proposed synthetic workflow for a 2,5-diarylpyrimidine glucagon receptor antagonist core.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-bromopyrimidine via Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-Aryl-5-bromopyrimidine intermediate.
Protocol 2: Synthesis of 2,5-Diarylpyrimidine via Suzuki-Miyaura Coupling
This protocol describes the coupling of a second arylboronic acid at the 5-position of the 2-Aryl-5-bromopyrimidine intermediate.
Materials:
-
2-Aryl-5-bromopyrimidine (from Protocol 1)
-
Arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried Schlenk flask, add the 2-Aryl-5-bromopyrimidine (1.0 eq), the second arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 95 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2,5-Diarylpyrimidine product.
Data Presentation
The following tables summarize quantitative data for representative pyrimidine-based and other small molecule glucagon receptor antagonists from the literature to provide context for expected activities.
Table 1: In Vitro Activity of Phenylpyrimidine-Based Glucagon Receptor Antagonists
| Compound | Glucagon-induced cAMP Production IC₅₀ (nM) | Glucagon-induced Glucose Production IC₅₀ (nM) |
| (R)-7a | 8.7 | 12.3 |
| (S)-7a | 15.6 | 21.4 |
Data adapted from a study on novel phenylpyrimidine derivatives.[5]
Table 2: Binding Affinity and Functional Activity of Non-Peptide Glucagon Receptor Antagonists
| Compound | Binding Affinity IC₅₀ (µM) | Functional Kᵢ (µM) |
| NNC 92-1687 | 20 | 9.1 |
| Analog 5a | ~5-20 | Not Reported |
| Analog 5b | ~5-20 | Not Reported |
Data for 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone (NNC 92-1687) and its analogs.[6]
Glucagon Receptor Signaling Pathway
Glucagon binding to its receptor on hepatocytes initiates a G-protein coupled signaling cascade that results in increased intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glycogenolysis and gluconeogenesis.[5][7][8][9][10]
Caption: Glucagon receptor signaling pathway and the inhibitory action of an antagonist.
Conclusion
The synthetic route and protocols detailed herein offer a strategic framework for the development of novel pyrimidine-based glucagon receptor antagonists. By utilizing the versatile this compound starting material, researchers can efficiently generate a library of compounds for structure-activity relationship studies. The provided data on analogous compounds and the elucidation of the glucagon signaling pathway serve as valuable resources for guiding the design and evaluation of these potential therapeutic agents for type 2 diabetes.
References
- 1. EP1868985A2 - Glucagon receptor antagonist compounds, compositions containing such compounds and methods of use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule glucagon receptor antagonists: an updated patent review (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An updated patent review of small molecule glucagon receptor antagonists (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5,5′-dibromo-2,2′-bipyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5,5′-dibromo-2,2′-bipyrimidine from 5-bromo-2-iodopyrimidine via a copper-catalyzed Ullmann homocoupling reaction. This method offers a reliable route to a key building block used in the development of novel ligands for catalysis, functional materials, and pharmaceutical compounds. All quantitative data is summarized for clarity, and a detailed workflow is provided to ensure reproducibility.
Introduction
5,5′-dibromo-2,2′-bipyrimidine is a valuable intermediate in organic synthesis, serving as a precursor for a wide range of more complex molecules with applications in materials science and medicinal chemistry. The symmetrical di-bromo functionality allows for sequential or double cross-coupling reactions, enabling the construction of elaborate molecular architectures. The Ullmann coupling of halo-pyrimidines is a classical and effective method for the formation of C-C bonds to produce bipyrimidines. The use of this compound as the starting material is advantageous as the carbon-iodine bond is more reactive towards copper-mediated coupling than the carbon-bromine bond, facilitating a selective homocoupling at the 2-position.
Key Reaction: Ullmann Homocoupling
The synthesis of 5,5′-dibromo-2,2′-bipyrimidine from this compound is achieved through a copper-catalyzed Ullmann homocoupling reaction. In this procedure, activated copper powder promotes the coupling of two molecules of the starting material to form the desired bipyrimidine.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 5,5′-dibromo-2,2′-bipyrimidine.
| Parameter | Value |
| Reactant | |
| This compound | 1.00 g (3.51 mmol) |
| Activated Copper Powder | 1.34 g (21.1 mmol) |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 5 mL |
| Reaction Conditions | |
| Initial Temperature | 80-85 °C |
| Initial Reaction Time | 7 hours |
| Final Temperature | 120-130 °C |
| Final Reaction Time | 2 hours |
| Product | |
| Yield of 5,5′-dibromo-2,2′-bipyrimidine | 70% |
| Melting Point | 238-240 °C |
Experimental Protocol
This protocol is adapted from the high-yield synthesis method developed by Vlád and Horváth.[1]
Materials:
-
This compound
-
Activated Copper Powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
25% Aqueous Ammonia Solution
-
Potassium Cyanide (KCN) (Caution: Highly Toxic)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or nitrogen balloon setup
-
Standard laboratory glassware for workup and purification
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.51 mmol) and activated copper powder (1.34 g, 21.1 mmol).
-
Inert Atmosphere: Connect the flask to a Schlenk line or nitrogen balloon and flush the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via a syringe.
-
Reaction: Vigorously stir the reaction mixture and heat it to 80-85 °C. Maintain this temperature for 7 hours. After this period, increase the temperature to 120-130 °C and continue stirring for an additional 2 hours.
-
Workup - Copper Removal: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of potassium cyanide (KCN) in 25% aqueous ammonia. (EXTREME CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood). Slowly and carefully add the reaction mixture to the KCN/ammonia solution with stirring to complex and dissolve the copper salts.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 5,5′-dibromo-2,2′-bipyrimidine.
Characterization Data
¹H NMR (CDCl₃, 300 MHz): δ 8.95 (s, 4H)
¹³C NMR (CDCl₃, 75 MHz): δ 161.4, 158.3, 122.1
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5,5′-dibromo-2,2′-bipyrimidine.
Safety Precautions
-
This procedure should be carried out by trained personnel in a well-ventilated chemical fume hood.
-
Potassium cyanide (KCN) is extremely toxic and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
Selective Functionalization of 5-Bromo-2-iodopyrimidine: A Step-by-Step Guide for Researchers
Application Notes and Protocols for Drug Discovery and Development Professionals
This comprehensive guide details the selective functionalization of 5-bromo-2-iodopyrimidine, a versatile building block in medicinal chemistry. The strategic, stepwise modification of this dihalogenated pyrimidine (B1678525) allows for the controlled introduction of diverse functionalities, enabling the synthesis of complex molecules for drug discovery and development. These protocols focus on palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The C-I bond at the 2-position of the pyrimidine ring is significantly more reactive towards oxidative addition by a palladium catalyst than the C-Br bond at the 5-position. This inherent difference in reactivity (C-I > C-Br > C-Cl) allows for highly selective functionalization at the C2 position while leaving the C5 bromine atom available for subsequent transformations.[1][2] This orthogonal reactivity is the cornerstone of the synthetic strategies outlined below.
Strategic Approach to Selective Functionalization
The selective functionalization of this compound is typically achieved in a two-step sequence. The first step involves a palladium-catalyzed cross-coupling reaction that targets the more reactive 2-iodo position. Following successful functionalization at C2, a second cross-coupling reaction can be employed to modify the less reactive 5-bromo position.
Caption: Overall workflow for the selective functionalization of this compound.
Section 1: Selective Functionalization at the C2-Iodo Position
This section provides detailed protocols for the selective functionalization of the 2-iodo position of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Selective Suzuki Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters.
Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2-3) | 1,4-Dioxane (B91453)/H₂O (4:1) | 70-80 | 12-24 | 60-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 100 | 8-16 | 65-90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 50-80 |
Note: The data presented in this table is based on typical conditions for the Suzuki coupling of analogous halopyrimidines and may require optimization for specific substrates.[3][4]
Experimental Protocol: General Procedure for Selective Suzuki Coupling
Caption: Experimental workflow for the selective Suzuki coupling at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-bromopyrimidine.[1]
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (2.0) | THF | RT | 4 | ~92 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (2.0) | THF | RT | 3 | ~82 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N (2.0) | DMF | 80 | 6-12 | 60-88 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (5) | DIPEA (3.0) | THF | RT | 3-16 | 75-90 |
Note: The data is based on conditions for analogous halopyrimidines and may require optimization.[3][5]
Experimental Protocol: General Procedure for Selective Sonogashira Coupling
Caption: Experimental workflow for the selective Sonogashira coupling at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium (B1175870) chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-alkynyl-5-bromopyrimidine.[1][5]
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a variety of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12-24 | 70-92 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-18 | 70-90 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | 90-98 |
Note: The data is based on conditions for analogous halopyrimidines and may require optimization.[3][6][7]
Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination
Caption: Experimental workflow for the selective Buchwald-Hartwig amination at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Add this compound and the amine.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-amino-5-bromopyrimidine derivative.[3]
Section 2: Functionalization at the C5-Bromo Position
Once the C2 position has been selectively functionalized, the resulting 2-substituted-5-bromopyrimidine can undergo a second cross-coupling reaction at the C5 position. The reaction conditions for functionalizing the C-Br bond are often more forcing (e.g., higher temperatures, stronger bases, or more active catalyst systems) than those used for the C-I bond. The choice of catalyst, ligand, and base will depend on the specific coupling partners and the nature of the substituent at the C2 position. The general protocols described in Section 1 can be adapted for the functionalization of the C5-bromo position with these considerations in mind.
By following these detailed protocols and utilizing the provided data as a guide for optimization, researchers can effectively and selectively functionalize this compound to generate a diverse library of disubstituted pyrimidines for various applications in drug discovery and materials science.
References
Experimental setup for high-yield synthesis of 5-Bromo-2-iodopyrimidine derivatives
Application Note: High-Yield Synthesis of 5-Bromo-2-iodopyrimidine
Abstract
This compound is a critical building block in medicinal chemistry and materials science, valued for its utility in selective palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1][2] The distinct reactivity of the iodine and bromine substituents allows for sequential, site-selective functionalization, making it a valuable intermediate for constructing complex molecular architectures.[1][2] This document provides a detailed protocol for the high-yield synthesis of this compound via a halogen exchange (Finkelstein) reaction, starting from the readily available 5-bromo-2-chloropyrimidine (B32469). The described method is robust, scalable, and achieves high yields.
Introduction
Pyrimidine (B1678525) derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. Specifically, this compound serves as a versatile precursor for creating novel compounds, including antiviral and anticancer agents.[3] The challenge often lies in achieving a clean, high-yield synthesis that is amenable to scale-up. The protocol detailed herein addresses this by employing a halogen exchange reaction, which is a reliable and efficient method for this transformation.[4][5]
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution, specifically a halogen exchange reaction. The chlorine atom at the 2-position of the pyrimidine ring is substituted by an iodine atom. This is achieved by treating 5-bromo-2-chloropyrimidine with a source of iodide ions, such as sodium iodide, in the presence of hydroiodic acid, which facilitates the exchange.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound from 5-bromo-2-chloropyrimidine.[4]
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2-chloropyrimidine | 193.41 | 5.80 g | 30.0 |
| Sodium Iodide (NaI) | 149.89 | 7.50 g | 50.0 |
| Hydroiodic Acid (HI, 57 wt.%) | 127.91 | 2.85 g | 25.6 |
| Chloroform (B151607) (CHCl₃) | 119.38 | ~470 mL | - |
| Sodium Hydroxide (B78521) (NaOH, 10N) | 40.00 | 30 mL | - |
| Magnesium Sulfate (B86663) (MgSO₄) | 120.37 | As needed | - |
| Ice Water | - | 200 mL | - |
3.2 Equipment
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask, add 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol).
-
Addition of Reagents: Add chloroform (20 mL) to create a suspension. Place the flask in an ice bath to cool the mixture to 0°C.
-
Initiation: While stirring at 0°C, slowly add hydroiodic acid (57 wt. %, 2.85 g).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice water and 30 mL of 10N sodium hydroxide solution.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Add an additional 150 mL of chloroform and stir or shake vigorously for 10 minutes. Separate the organic phase.
-
Further Extraction: Extract the aqueous layer twice more, each time with 100 mL of chloroform.
-
Drying and Concentration: Combine all organic phases and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Final Product: The resulting pale yellow solid is this compound.
Results and Data
The procedure consistently provides the target compound in high yield and purity.
Table 1: Reaction Yield and Product Characterization
| Parameter | Result | Reference |
| Product | This compound | - |
| Appearance | Pale yellow solid | [4] |
| Yield (g) | 6.29 g | [4] |
| Yield (%) | 84% | [4] |
| Mass Spec (ESI+) | M = 284.8 | [4] |
| Melting Point | 99-103 °C | [5] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 8.54 (s, 2H) | [4] |
Note: The reported ¹H-NMR data in the source appears inconsistent with the expected structure. The signal at δ 8.54 (s, 2H) correctly describes the two equivalent pyrimidine protons.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Route: Sandmeyer Reaction
An alternative and widely used method for preparing aryl halides is the Sandmeyer reaction.[6][7] This reaction involves the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with a halide using a copper(I) salt catalyst.[6][7][8]
For a related compound, this would typically involve:
-
Diazotization: Treating 2-amino-5-bromopyrimidine (B17363) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.[9]
-
Iodide Displacement: Introducing a source of iodide, such as potassium iodide or sodium iodide. For iodination, a copper catalyst is often not strictly necessary, but its presence can improve yields in some cases.[10][11]
The general logic of this transformation is outlined below.
Caption: Logical flow of the Sandmeyer reaction for iodination.
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Hydroiodic Acid: Corrosive and causes severe skin burns and eye damage.
-
Chloroform: Harmful if swallowed and suspected of causing cancer.
-
Sodium Hydroxide (10N): Corrosive. Causes severe skin burns and eye damage.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The halogen exchange method presented provides a reliable and high-yielding route to this compound, a key intermediate for synthetic chemistry. The protocol is straightforward and uses readily available commercial reagents, making it suitable for both academic research and larger-scale production environments.
References
- 1. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 5-ブロモ-2-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. m.youtube.com [m.youtube.com]
Application of 5-Bromo-2-iodopyrimidine in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-iodopyrimidine as a versatile building block in the synthesis of potent and selective kinase inhibitors. The unique reactivity of this dihalogenated pyrimidine (B1678525) allows for sequential and site-selective functionalization, making it an invaluable tool in the construction of complex molecular architectures for targeted drug discovery.
Introduction to Kinase Inhibition and the Pyrimidine Scaffold
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors due to its structural similarity to the adenine (B156593) core of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[2] The strategic functionalization of the pyrimidine core is crucial for achieving high potency and selectivity.[2]
This compound: A Versatile Synthon for Kinase Inhibitor Synthesis
This compound is a key starting material for the synthesis of 2,5-disubstituted pyrimidine derivatives. The distinct electronic and steric properties of the iodine and bromine substituents allow for highly selective sequential cross-coupling reactions. In palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, enabling selective functionalization at the C2 position, followed by a subsequent reaction at the C5 position. This predictable reactivity is highly advantageous for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize inhibitor potency and selectivity.
Synthetic Strategies and Key Reactions
The primary application of this compound in kinase inhibitor synthesis involves a two-step, one-pot or sequential cross-coupling strategy. This typically involves an initial Sonogashira or Suzuki coupling at the more reactive C2-iodo position, followed by a second cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the C5-bromo position.
A general synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis of 2,5-disubstituted pyrimidines.
Application in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. 2,4-Diaminopyrimidine and 2,5-disubstituted pyrimidine scaffolds have shown significant promise as Aurora kinase inhibitors.
The following protocol outlines a synthetic approach to a potential Aurora kinase inhibitor scaffold using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylethynyl)-5-bromopyrimidine via Sonogashira Coupling
This protocol describes the selective coupling of an alkyne to the C2 position of this compound.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-(alkynyl)-5-bromopyrimidine.
-
Protocol 2: Synthesis of 2-(Arylethynyl)-5-arylpyrimidine via Sequential Sonogashira and Suzuki Coupling
This protocol describes the subsequent coupling of an aryl group to the C5 position of the intermediate from Protocol 1.
-
Materials:
-
2-(Arylethynyl)-5-bromopyrimidine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene/Ethanol mixture (e.g., 3:1)
-
-
Procedure:
-
To a Schlenk flask, add the 2-(arylethynyl)-5-bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add the toluene/ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford the final 2,5-disubstituted pyrimidine.
-
Quantitative Data
The inhibitory activities of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table provides representative IC₅₀ values for 2,5-disubstituted pyrimidine derivatives against various kinases, illustrating the potential of compounds synthesized using this compound as a starting material.
| Kinase Target | Compound Type | Representative IC₅₀ (nM) |
| Aurora A Kinase | 2,5-Disubstituted Pyrimidine | 7.1 |
| Aurora B Kinase | 2,5-Disubstituted Pyrimidine | 25.7 |
| CDK9 | 2,4-Disubstituted Pyrimidine | 80 |
| Bcr-Abl (T315I) | 2-Alkynyl-pyrimidine derivative | 92 |
Signaling Pathways
The synthesized kinase inhibitors can modulate various cellular signaling pathways implicated in cancer progression. For instance, Aurora kinase inhibitors disrupt the mitotic checkpoint, leading to apoptosis in cancer cells.
References
Application Notes and Protocols for Introducing Molecular Diversity using 5-Bromo-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodopyrimidine is a versatile heterocyclic building block that offers a strategic approach to the synthesis of diverse molecular libraries. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization at the 2-position of the pyrimidine (B1678525) ring, followed by a subsequent coupling reaction at the 5-position, enabling the controlled, stepwise introduction of two different points of diversity. This sequential approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and the generation of novel drug candidates.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.
Principle of Sequential Functionalization
The successful application of this compound for molecular diversification hinges on the chemoselective functionalization of the two halogen positions. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for a variety of coupling partners to be introduced at the 2-position under milder conditions, leaving the C-Br bond intact for a second, typically more forcing, cross-coupling reaction.
Caption: Sequential functionalization workflow of this compound.
Data Presentation
The following tables summarize representative quantitative data for the sequential cross-coupling reactions of this compound.
Table 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 5-Bromo-2-arylpyrimidine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
Table 2: Subsequent Sonogashira Coupling at the C-5 Position of 5-Bromo-2-phenylpyrimidine
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 2-Phenyl-5-alkynylpyrimidine |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 82 |
Table 3: Stille Coupling at the C-5 Position (Representative Conditions)
Note: The following are general conditions based on protocols for similar bromopyrimidines and should be optimized for specific substrates.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Representative Yield Range (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | 70-90 |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | 65-85 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | 70-90 |
Table 4: Buchwald-Hartwig Amination at the C-5 Position (Representative Conditions)
Note: The following are general conditions based on protocols for similar bromopyrimidines and should be optimized for specific substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield Range (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 75-95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 70-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 70-90 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add a degassed 3:1:1 mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-bromo-2-arylpyrimidine.
Caption: Experimental workflow for Suzuki-Miyaura coupling at C-2.
Protocol 2: Sonogashira Coupling at the C-5 Position
This protocol describes the coupling of a terminal alkyne at the 5-position of a 5-bromo-2-arylpyrimidine intermediate.
Materials:
-
5-Bromo-2-arylpyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the 5-bromo-2-arylpyrimidine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 65 °C with stirring for 16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-alkynylpyrimidine.
Protocol 3: Stille Coupling at the C-5 Position (General Protocol)
This protocol provides a starting point for the Stille coupling at the 5-position of a 5-bromo-2-substituted pyrimidine.
Materials:
-
5-Bromo-2-substituted pyrimidine (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the 5-bromo-2-substituted pyrimidine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by the organostannane.
-
Heat the reaction mixture to 110 °C with stirring for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination at the C-5 Position (General Protocol)
This protocol provides a starting point for the Buchwald-Hartwig amination at the 5-position of a 5-bromo-2-substituted pyrimidine.
Materials:
-
5-Bromo-2-substituted pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene, the 5-bromo-2-substituted pyrimidine, the amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
This compound is a powerful and versatile building block for the synthesis of 2,5-disubstituted pyrimidines. The distinct reactivity of the C-I and C-Br bonds allows for a reliable and sequential introduction of various functional groups through a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, facilitating the discovery and development of novel compounds with potential applications in pharmaceuticals and materials science. It is important to note that for Stille and Buchwald-Hartwig reactions, the provided protocols are general and may require optimization for specific substrates.
Troubleshooting & Optimization
Troubleshooting low yield in 5-Bromo-2-iodopyrimidine Suzuki coupling
This guide provides troubleshooting strategies and frequently asked questions to address low yields and other common issues encountered during the Suzuki-Miyaura coupling of 5-Bromo-2-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields can stem from several factors, including inactive catalysts, suboptimal reaction conditions, poor reagent quality, or the presence of side reactions.[1] The electron-deficient nature of the pyrimidine (B1678525) ring makes the C-I and C-Br bonds reactive, but can also influence side reactions.[1][2] It is crucial to systematically evaluate each component of the reaction: the catalyst system, base, solvent, temperature, and the purity of your starting materials.
Q2: Which halogen is expected to react first, the iodine at the 2-position or the bromine at the 5-position?
In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order I > Br > Cl.[2][3] Therefore, the Carbon-Iodine bond at the 2-position is significantly more reactive and is expected to undergo oxidative addition to the palladium catalyst preferentially over the Carbon-Bromine bond at the 5-position. Selective coupling at the C-2 position can be achieved under milder conditions.
Q3: What are the most common side reactions in this specific coupling?
Common side reactions that can lower the yield of the desired product include:
-
Protodeboronation: The boronic acid reagent reacts with trace amounts of water or acidic protons to form an arene, effectively consuming the coupling partner.[1][4] Using anhydrous solvents and dry bases can mitigate this.[1]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1][5] Thoroughly degassing the solvent and maintaining an inert atmosphere is critical.[1][6]
-
Dehalogenation: The starting material is reduced, and the halogen is replaced by a hydrogen atom.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.[7] This can be caused by high temperatures or impurities.
Q4: My starting material has discolored. Can I still use it?
Discoloration often indicates degradation, likely due to hydrolysis from moisture.[6] While it might not significantly impact all reactions, using a fresh, pure sample is highly recommended for optimal and reproducible results.[6] It is advisable to verify the purity of the discolored material by techniques such as NMR or LC-MS before use.[6]
Troubleshooting Guide: Low Yield & Other Issues
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be generating efficiently. Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst system (e.g., a Pd(II) source with a suitable phosphine (B1218219) ligand).[1][8] Ensure your catalyst has not degraded; use a fresh bottle if in doubt.[8] |
| Suboptimal Ligand | The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[9] For challenging couplings, especially with less reactive partners, bulky, electron-rich phosphine ligands like XPhos or SPhos can improve activity.[9][10] |
| Inappropriate Base | The base is critical for the transmetalation step.[11] Weaker bases may be insufficient. Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[10][12] Ensure the base is finely powdered and dry. |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C) and monitor the progress.[1][6] Microwave irradiation can sometimes provide rapid, efficient heating and improve yields.[13][14] |
| Poor Reagent Quality | Impurities in starting materials or boronic acid can inhibit the catalyst. Use fresh, high-purity this compound and boronic acid.[1] Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more robust than the corresponding acid.[1] |
| Solvent Issues | The choice of solvent can significantly impact the reaction.[15] A mixture of an organic solvent like 1,4-dioxane (B91453) or THF with water is common, as water can help dissolve the inorganic base and activate the boronic acid.[11][13] Ensure solvents are anhydrous (if required by the specific protocol) and properly degassed to remove oxygen.[1][6] |
Issue 2: Significant Side Product Formation
If your desired product is formed but contaminated with byproducts, focus on optimizing for selectivity.
| Possible Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | This side reaction is often caused by moisture. Use anhydrous solvents and ensure the base is thoroughly dried before use.[1] Running the reaction under strictly inert conditions helps. Using a boronic ester (e.g., pinacol ester) can also reduce the rate of protodeboronation.[1] |
| Homocoupling of Boronic Acid | The primary cause is the presence of oxygen, which can interfere with the catalytic cycle.[5] Degas all solvents and reagents thoroughly before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like Argon or Nitrogen).[1][6] Maintain a positive pressure of inert gas throughout the reaction.[6] |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[10] Using bulky phosphine ligands can help prevent this coordination and protect the catalyst.[10] |
Experimental Protocols & Data
General Experimental Protocol for Suzuki Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[10]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyrimidines
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes common systems.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 100 | Good | [16] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | High | [16] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 80-100 | Good | [16] |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | Dioxane | 90 | Good | [16] |
Visual Guides
Catalytic Cycle and Workflow Diagrams
Understanding the fundamental mechanism and experimental sequence can aid in troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sonogashira Reactions for 5-Bromo-2-iodopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira cross-coupling of 5-bromo-2-iodopyrimidine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Sonogashira reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low to no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. The primary suspects are often the quality of reagents, catalyst activity, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Aryl Halide: Ensure the this compound is pure and free from impurities that could poison the catalyst.
-
Alkyne: The terminal alkyne should also be of high purity.
-
Solvents & Base: Use anhydrous, degassed solvents and a dry amine base. Oxygen can lead to unwanted side reactions and catalyst degradation.[1] Degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is critical.[1][2]
-
Catalysts: Use a fresh, active palladium catalyst and copper(I) iodide. CuI can degrade over time.[1]
-
-
Check Catalyst System:
-
Palladium Catalyst: Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) precursors (e.g., PdCl₂(PPh₃)₂) can be effective.[3] If one fails, consider trying the other.
-
Ligand Choice: For challenging couplings, the choice of phosphine (B1218219) ligand is critical. Consider switching from standard triphenylphosphine (B44618) (PPh₃) to a more electron-rich or bulkier ligand like dppf.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: The C-I bond in this compound is highly reactive and should couple at or near room temperature.[5][6] If you are targeting the less reactive C-Br bond (after the C-I position has reacted), higher temperatures (e.g., 60-100 °C) may be necessary.[4]
-
Solvent: The choice of solvent can significantly impact the reaction. While THF is common for room temperature reactions, more polar aprotic solvents like DMF can be beneficial for less reactive bromides, often in conjunction with higher temperatures.
-
Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) is typically required.[1] Ensure it is used in sufficient excess (typically 2-3 equivalents).[6]
-
Issue 2: Selective Coupling at the Iodine Position Fails
Question: I am trying to perform a selective Sonogashira coupling at the 2-position (C-I bond) of this compound, but I am observing side products or no reaction. What should I do?
Answer: this compound is designed for selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed couplings, following the general reactivity trend: I > Br > Cl.[6][7] This allows for selective functionalization at the 2-position under milder conditions.
Key Optimization Parameters for Selectivity:
-
Temperature: Maintain a low reaction temperature. The coupling at the C-I bond should proceed efficiently at room temperature.[5] Avoid heating the reaction, as this may initiate coupling at the C-Br bond.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-alkynylated product.
-
Catalyst Loading: Use a minimal but effective amount of catalyst. Higher catalyst loading might increase the rate of the less favored reaction at the C-Br bond.
Issue 3: Significant Alkyne Homocoupling (Glaser Coupling) is Observed
Question: My main byproduct is the dimer of my terminal alkyne. How can I suppress this Glaser coupling side reaction?
Answer: The formation of alkyne dimers, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[8] Oxygen is a key promoter of this unwanted pathway.[2][8]
Solutions to Minimize Glaser Coupling:
-
Copper-Free Conditions: The most effective method is to switch to a copper-free Sonogashira protocol. Many modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.[2][8]
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to maintain a strictly oxygen-free environment.[8] Thoroughly degas all solvents and reagents and keep the reaction under a positive pressure of an inert gas like Argon or Nitrogen.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Lower Copper Concentration: Using a lower concentration of the copper catalyst can also help to minimize homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which bond in this compound is more reactive in a Sonogashira coupling? A1: The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position.[6][7] This allows for selective coupling at the 2-position by using milder reaction conditions.
Q2: What are typical catalyst and co-catalyst loadings for this reaction? A2: For a standard Sonogashira coupling, typical loadings are:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): 1-5 mol%
-
Copper(I) Iodide (CuI) Co-catalyst: 2-10 mol% These values can be adjusted based on the reactivity of the specific alkyne and the efficiency of the reaction.
Q3: Can I perform a second Sonogashira coupling at the 5-position (C-Br)? A3: Yes. After the initial selective coupling at the 2-position, the resulting 5-bromo-2-alkynylpyrimidine can undergo a second Sonogashira reaction at the C-Br bond. This typically requires more forcing conditions, such as higher temperatures (e.g., 80-100 °C) and potentially a different catalyst/ligand system to facilitate the coupling with the less reactive aryl bromide.[7]
Q4: What should I do if my reaction stalls before completion? A4: If the reaction stalls, it may be due to catalyst deactivation. You can try adding a fresh portion of the palladium catalyst to restart the reaction. Also, re-verify that the reaction environment is strictly inert.
Q5: What is the role of the amine base in the Sonogashira reaction? A5: The amine base, such as triethylamine, has two primary roles. First, it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate.[1] Second, it neutralizes the hydrogen halide (HI or HBr) that is formed as a byproduct of the reaction.
Data Presentation
Table 1: Typical Reaction Conditions for Selective Sonogashira Coupling at the C-I Position
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 equiv) | Ensure high purity. |
| Alkyne | Terminal Alkyne (1.1-1.2 equiv) | Purity is critical. |
| Pd Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(0) or Pd(II) precursors are suitable.[3] |
| Cu Co-catalyst | CuI (2-10 mol%) | Can be omitted in copper-free protocols.[2][9] |
| Base | Et₃N or i-Pr₂NH (2.0-3.0 equiv) | Must be anhydrous. Often serves as a co-solvent.[7] |
| Solvent | Anhydrous, Degassed THF or DMF | THF is common for RT reactions; DMF for more difficult couplings. |
| Temperature | Room Temperature | Higher temperatures risk reacting the C-Br bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent side reactions and catalyst degradation.[2] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Inactive catalyst, poor reagent quality, non-inert conditions | Use fresh catalyst, purify reagents, ensure anhydrous/anaerobic setup.[1] |
| Suboptimal conditions | Increase temperature (for C-Br coupling), change solvent/ligand.[4] | |
| Glaser Coupling | Presence of Oxygen and Copper(I) | Use a copper-free protocol; ensure rigorous degassing.[2][8] |
| High alkyne concentration | Add the alkyne slowly to the reaction mixture. | |
| Dehalogenation | Base too strong, temperature too high | Use a milder base or lower the reaction temperature. |
| Reaction Stalls | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the 2-Position (C-I)
This protocol outlines a general procedure for the selective coupling of a terminal alkyne to the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature for 3-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-bromo-2-alkynylpyrimidine.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Caption: Simplified catalytic cycles in the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-iodopyrimidine
Welcome to the Technical Support Center for cross-coupling reactions involving 5-Bromo-2-iodopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when using this compound in cross-coupling reactions?
A1: The key feature of this compound is the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the 2-position of the pyrimidine (B1678525) ring under appropriate reaction conditions.
Q2: I am observing the formation of a byproduct with a mass corresponding to the loss of iodine and its replacement with hydrogen. What is this side reaction and how can I minimize it?
A2: This side reaction is known as hydrodeiodination (a type of hydrodehalogenation). It is a common side reaction in many palladium-catalyzed cross-coupling reactions. It can be minimized by ensuring strictly anaerobic conditions, using high-purity, degassed solvents and reagents, and optimizing the ligand, base, and reaction temperature.
Q3: In my Suzuki-Miyaura coupling, I am seeing significant amounts of a homocoupled boronic acid byproduct. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids in Suzuki-Miyaura reactions is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction is crucial for minimizing this side product.
Q4: During my Sonogashira coupling with a terminal alkyne, a significant amount of a diyne byproduct is formed. What is this and how can I avoid it?
A4: This side product is the result of alkyne homocoupling, often referred to as Glaser coupling. This is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen. To avoid this, it is essential to run the reaction under strictly anaerobic conditions. Alternatively, copper-free Sonogashira protocols can be employed.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Substituted-5-bromopyrimidine Product
| Possible Cause | Recommended Solution |
| Inefficient Oxidative Addition | Ensure an appropriate palladium catalyst and ligand are used. For less reactive coupling partners, a more electron-rich and bulky ligand may be required. |
| Side Reactions Dominating | Refer to the specific troubleshooting sections for hydrodehalogenation, homocoupling, or other observed side reactions to minimize their occurrence. |
| Catalyst Deactivation | Use high-purity reagents and solvents. The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand can sometimes mitigate this. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and base to find the optimal conditions for your specific substrates. |
Issue 2: Formation of a Double-Coupled Product (Substitution at both C2 and C5)
| Possible Cause | Recommended Solution |
| Reaction Conditions Too Harsh | The C-Br bond can react under more forcing conditions. Reduce the reaction temperature and/or reaction time to favor selective coupling at the C-I bond. |
| Highly Reactive Catalyst System | A very active catalyst system may overcome the reactivity difference between the C-I and C-Br bonds. Consider using a less reactive catalyst or ligand. |
| Excess of Coupling Partner | Using a large excess of the organometallic reagent can drive the reaction towards double coupling. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner. |
Common Side Reactions and Mitigation Strategies
The following diagram illustrates the desired chemoselective coupling at the 2-position (C-I bond) of this compound and the common side reactions encountered in various cross-coupling reactions.
Caption: Chemoselective coupling and common side reactions of this compound.
The following table summarizes the common side reactions and provides strategies to minimize them.
| Coupling Reaction | Common Side Reaction | Primary Cause(s) | Mitigation Strategies |
| Suzuki-Miyaura | Protodeboronation of Boronic Acid | Presence of water or protic solvents, high temperatures, prolonged reaction times. | Use anhydrous conditions, use boronic esters (e.g., pinacol (B44631) esters), or use a stronger base to accelerate the desired coupling. |
| Hydrodehalogenation | Presence of water or other proton sources, certain ligands and bases. | Use anhydrous and degassed solvents, screen different ligands and bases. | |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Rigorously degas all reagents and solvents, maintain an inert atmosphere, use minimal effective catalyst loading. | |
| Stille | Homocoupling of Organostannane | Can occur via radical pathways or reaction with the Pd(II) precatalyst.[2] | Use a Pd(0) source, ensure inert atmosphere, and optimize stoichiometry.[2] |
| Hydrodehalogenation | Similar to Suzuki coupling. | Use anhydrous and degassed solvents. | |
| Sonogashira | Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen and a copper(I) co-catalyst.[1][3] | Rigorously exclude oxygen by working under an inert atmosphere, or use a copper-free Sonogashira protocol.[1][3] |
| Hydrodehalogenation | Similar to other coupling reactions. | Use anhydrous and degassed solvents. | |
| Buchwald-Hartwig | Hydrodehalogenation | Can compete with reductive elimination, especially at higher temperatures. | Optimize ligand and base combination, lower reaction temperature if possible. |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound, focusing on selective reaction at the 2-position. Note: These are starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify by column chromatography.
-
Stille Coupling
-
Materials: this compound (1.0 equiv), Organostannane (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Anhydrous solvent (e.g., Toluene or DMF).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with an aqueous KF solution to remove tin byproducts.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling (Copper-Free)
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., Et₃N or i-Pr₂NH, can also serve as solvent), Anhydrous solvent (e.g., THF or DMF, if needed).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent and base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos or BINAP, 2-4 mol%), Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv), Anhydrous, aprotic solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in cross-coupling reactions.
Caption: A general workflow for troubleshooting cross-coupling reactions.
References
Technical Support Center: 5-Bromo-2-iodopyrimidine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions, such as homocoupling, during cross-coupling reactions with 5-bromo-2-iodopyrimidine.
Understanding the Reactivity of this compound
This compound is a versatile building block in organic synthesis due to its two distinct halogen atoms, which allow for selective and sequential functionalization.[1][2] In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[3] This inherent difference in reactivity is the cornerstone of achieving selective cross-coupling at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What are the primary causes and how can I prevent this?
A1: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings. The primary causes include:
-
Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by palladium species.
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid, leading to homocoupling before the active Pd(0) catalyst is formed.
-
High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.
To minimize this side reaction, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Catalyst Selection: Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can contribute to homocoupling.
-
Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.
Q2: In my Sonogashira coupling, I am getting a lot of the homocoupled diyne product (Glaser coupling). How can I favor the cross-coupling reaction?
A2: The homocoupling of terminal alkynes, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst in the presence of oxygen. To suppress this:
-
Copper-Free Conditions: The most effective method is to use a copper-free Sonogashira protocol. This eliminates the primary catalyst for alkyne dimerization. These reactions may require specific ligands and bases to be efficient.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to maintain a rigorously oxygen-free environment to prevent oxidative homocoupling.
-
Choice of Amine Base: The amine base can influence the rate of homocoupling. While triethylamine (B128534) is common, screening other bases like diisopropylamine (B44863) may yield better results.
-
Slow Alkyne Addition: Slowly adding the terminal alkyne can keep its concentration low and reduce the rate of homocoupling.
Q3: My Stille coupling reaction is giving me significant amounts of homocoupled product from my organostannane reagent. What can I do to improve the selectivity?
A3: Homocoupling in Stille reactions can occur through the reaction of two organostannane molecules with the palladium catalyst. To mitigate this:
-
Control Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.
-
Purity of Reagents: Ensure that the organostannane reagent is pure and free of impurities that might promote side reactions.
-
Ligand and Catalyst Choice: The selection of the palladium source and ligand can significantly impact the extent of homocoupling. It may be necessary to screen different catalyst systems to find one that favors the desired cross-coupling pathway.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Minimizing Boronic Acid Homocoupling
| Symptom | Possible Cause(s) | Recommended Actions |
| High levels of boronic acid homocoupling | Presence of oxygen | Degas solvent and reagents thoroughly; maintain a strict inert atmosphere (Ar or N₂). |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) catalyst like Pd(PPh₃)₄. | |
| High instantaneous concentration of boronic acid | Add the boronic acid solution slowly to the reaction mixture. | |
| High reaction temperature | Optimize the temperature; run the reaction at the lowest effective temperature. | |
| Low yield of cross-coupled product | Inefficient catalyst system | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can be effective. |
| Inappropriate base | Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. |
Sonogashira Coupling: Preventing Alkyne Homocoupling (Glaser Coupling)
| Symptom | Possible Cause(s) | Recommended Actions |
| Significant formation of diyne byproduct | Copper-catalyzed oxidative coupling | Employ a copper-free Sonogashira protocol. |
| Presence of oxygen | Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. | |
| Suboptimal base | Screen different amine bases (e.g., Et₃N, i-Pr₂NH). | |
| Reaction is sluggish or does not go to completion | Low catalyst activity | Increase catalyst loading or try a different palladium source/ligand combination. |
| Insufficiently reactive halide | For less reactive bromides, a more polar aprotic solvent like DMF and higher temperatures may be necessary. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales. The protocols are based on reactions with similar substrates and provide a starting point for reactions with this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This protocol is adapted from a general procedure for the Suzuki coupling of halopyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Copper-Free Sonogashira Coupling at the 2-Position
This protocol is a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize general reaction conditions that can be adapted for this compound, with a focus on minimizing homocoupling.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Outcome | Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90-100 | Good yields for aryl bromides | A standard, reliable condition. |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 | High yields for sp²-sp³ coupling | Bulky ligand helps prevent side reactions. |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (3.0) | tert-Amyl Alcohol | 110 | Good yields, green solvent | Nickel catalysis as an alternative. |
Table 2: General Conditions for Sonogashira Coupling of Halopyrimidines
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Outcome | Notes |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80-100 | Good yields, risk of alkyne homocoupling | Traditional Sonogashira conditions. |
| PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NH (3.0) | THF | RT - 60 | Good yields, reduced homocoupling | Copper-free conditions are preferred to avoid diyne formation. |
| Pd(OAc)₂ (2) | - | K₃PO₄ (2.0) | Toluene | 100 | High yields, minimal homocoupling | Another effective copper-free system. |
Visualizations
Caption: Logical workflow for achieving selective cross-coupling.
Caption: Decision-making workflow for troubleshooting homocoupling.
Caption: Influence of reaction parameters on selectivity.
References
Technical Support Center: Purification of Products from 5-Bromo-2-iodopyrimidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Bromo-2-iodopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the expected product types?
A1: this compound is a versatile building block primarily used in cross-coupling reactions. The two most common reactions are:
-
Suzuki-Miyaura Coupling: This reaction is used to form a carbon-carbon bond, typically between the C2 position of the pyrimidine (B1678525) (where the iodine is) and an aryl or heteroaryl boronic acid. This results in the formation of 2-aryl-5-bromopyrimidines.
-
Sonogashira Coupling: This reaction forms a carbon-carbon triple bond between the C2 position of the pyrimidine and a terminal alkyne, yielding 2-alkynyl-5-bromopyrimidines.
Due to the higher reactivity of the C-I bond compared to the C-Br bond, these reactions are generally selective for the 2-position.
Q2: What are the typical impurities I can expect in my crude reaction mixture?
A2: Common impurities in Suzuki-Miyaura reactions involving this compound include:
-
Unreacted Starting Materials: Residual this compound and the boronic acid derivative.
-
Homocoupling Products: Biaryl compounds formed from the coupling of two boronic acid molecules.
-
Dehalogenation Products: Formation of 5-bromopyrimidine (B23866) due to the replacement of iodine with a hydrogen atom.
-
Residual Catalyst and Ligands: Palladium catalyst and phosphine (B1218219) ligands used in the reaction.
-
Inorganic Salts: Byproducts from the base used in the reaction.
Q3: What are the primary purification techniques for products of this compound reactions?
A3: The two most effective and commonly used purification techniques are:
-
Flash Column Chromatography: This is a versatile method for separating compounds with different polarities. It is particularly useful for removing a wide range of impurities in a single step.
-
Recrystallization: This technique is excellent for obtaining highly pure crystalline products, provided a suitable solvent or solvent system can be found. It is often used as a final purification step after initial cleanup by chromatography.
The choice between these methods depends on the nature of the product (solid or oil), the impurity profile, and the desired level of purity. Often, a combination of both techniques is employed for optimal results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product from a close-running impurity. | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for many 2-aryl-5-bromopyrimidines is a mixture of hexane (B92381) and ethyl acetate (B1210297). To improve separation, you can try a less polar system (e.g., increase the proportion of hexane) or a different solvent combination (e.g., dichloromethane/hexane). |
| Column overloading. | Use a higher ratio of silica (B1680970) gel to crude product. A general guideline is a 50:1 to 100:1 ratio by weight. | |
| Improper column packing. | Ensure the column is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good separation. | |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on. |
| The product may be adsorbing irreversibly to the silica gel. | If your product is basic, you can add a small amount of triethylamine (B128534) (0.1-1%) to the eluent to reduce tailing and improve elution. | |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the acidic silica gel. | As mentioned above, adding a small amount of triethylamine to the eluent can help. Alternatively, you can use neutral alumina (B75360) as the stationary phase. |
| The compound is not very soluble in the eluent. | Try a different solvent system in which your compound has better solubility. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| The presence of impurities is inhibiting crystallization. | Try adding a seed crystal of the pure compound. If that's not available, scratching the inside of the flask with a glass rod can create nucleation sites. | |
| The compound is very soluble even at low temperatures. | Try a different solvent or a mixed solvent system. An "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution to induce crystallization.[1] | |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization. | |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Data Presentation: Comparison of Purification Strategies
The following table provides a comparative overview of flash column chromatography and recrystallization for the purification of a representative Suzuki-Miyaura coupling product, 2-(Thiophen-2-yl)-5-bromopyrimidine .
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Flash Column Chromatography | ~80% | >98% | ~85% | Effective at removing both polar and non-polar impurities, including homocoupled byproducts and residual starting materials. |
| Recrystallization | ~80% | >99.5% | ~70% | Yields a highly crystalline product of excellent purity but can result in lower recovery compared to chromatography. |
| Chromatography followed by Recrystallization | ~80% | >99.8% | ~65% | This sequential approach provides the highest purity, ideal for applications requiring exceptionally pure material. |
Experimental Protocols
Protocol 1: Purification of 2-(Thiophen-2-yl)-5-bromopyrimidine by Flash Column Chromatography
This protocol is designed for the purification of the crude product from a Suzuki-Miyaura coupling reaction between this compound and 2-thienylboronic acid.
1. Preparation of the Crude Sample:
-
After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.
2. Column Packing:
-
Select an appropriate size glass column. For 1-2 grams of crude material, a column with a 4-5 cm diameter is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Fill the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexane).
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed.
3. Elution:
-
Carefully load the dry sample onto the top of the packed column.
-
Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Collect fractions and monitor their composition using TLC (visualized under UV light). The homocoupled 2,2'-bithiophene (B32781) will elute first, followed by the desired product, and then the more polar unreacted starting materials.
-
A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 15% ethyl acetate in hexane) to speed up the elution of the product.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(Thiophen-2-yl)-5-bromopyrimidine as a solid.
Protocol 2: Purification of 2-(Thiophen-2-yl)-5-bromopyrimidine by Recrystallization
This protocol is for the final purification of the product obtained from column chromatography or for crude material that is already relatively pure.
1. Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent. A mixed solvent system of ethanol (B145695) and water is often effective for 2-aryl-5-bromopyrimidines. The product should be soluble in hot ethanol and insoluble in water.
2. Dissolution:
-
Place the impure product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
3. Crystallization:
-
While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
4. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.
5. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualizations
References
Technical Support Center: Improving Selectivity in the Functionalization of Dihalogenated Pyrimidines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the selective functionalization of dihalogenated pyrimidines.
Section 1: Frequently Asked Questions (FAQs) on Regioselectivity
Q1: Why do most cross-coupling reactions on 2,4-dihalopyrimidines preferentially occur at the C4 position?
A1: The C4 position in 2,4-dihalopyrimidines is generally more electrophilic and, therefore, more reactive towards oxidative addition by a palladium catalyst.[1] This preference for C4 functionalization is a well-established trend in Suzuki, Stille, and Buchwald-Hartwig reactions.[2][3] Computational studies have indicated that this preference is expected based on calculated bond dissociation energies.[4] The general reactivity order for palladium-catalyzed reactions and SNAr on pyrimidine (B1678525) halides is C4(6) > C2 » C5.[3]
Q2: Is it possible to achieve selective functionalization at the C2 position of a 2,4-dihalopyrimidine?
A2: Yes, although it is challenging. While thousands of reported palladium-catalyzed cross-couplings favor the C4 position, specific conditions have been developed to invert this selectivity.[5] For C-S coupling reactions with thiols, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine.[5] In some cases, steric hindrance from substituents at other positions (e.g., C5) can also favor reaction at the C2 position.[2]
Q3: What is the difference in selectivity between a Buchwald-Hartwig amination and a traditional Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine?
A3: Buchwald-Hartwig amination typically offers high regioselectivity, strongly favoring the C4 position.[6][7] In contrast, uncatalyzed SNAr reactions often yield low to moderate selectivity, frequently resulting in mixtures of C2 and C4 substituted isomers.[5][6] The palladium-catalyzed method is also generally milder and has a broader substrate scope.[6]
Q4: How does the choice of halogen (Cl vs. Br vs. I) affect regioselectivity in mixed dihalopyrimidines?
A4: The inherent reactivity difference between halogens can be exploited to achieve site-selectivity.[1] In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order I > Br > Cl.[8] Therefore, in a mixed dihalopyrimidine (e.g., 2-chloro-4-bromopyrimidine), the coupling reaction will preferentially occur at the carbon bearing the more reactive halogen (in this case, the C4-Br bond).
Section 2: Troubleshooting Guide for Common Issues
This guide addresses specific problems encountered during the functionalization of dihalogenated pyrimidines.
Problem 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst Deactivation | The active Pd(0) catalyst can be sensitive to oxygen and may aggregate into inactive palladium black.[8] • Action: Ensure all solvents are thoroughly degassed and the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[9] If you observe palladium black, consider using a more robust ligand or a pre-formed catalyst.[9] |
| Poor Reagent Quality | Impurities in starting materials (halide, boronic acid, amine) can act as catalyst poisons.[8] Boronic acids, in particular, can degrade during storage.[9] • Action: Verify the purity of all reagents. Use fresh, high-purity coupling partners. |
| Sub-optimal Conditions | The choice of base, solvent, and temperature is critical.[8] For example, some Suzuki couplings require a small amount of water to function effectively with bases like K₃PO₄.[8] • Action: Perform a systematic screen of solvents (e.g., Toluene, Dioxane, THF, DMF) and bases (e.g., K₂CO₃, K₃PO₄, NaOtBu).[8][9] For challenging substrates, consider increasing the reaction temperature or switching to microwave irradiation.[2] |
| Challenging Substrate | Aryl chlorides are less reactive than bromides or iodides and often require specialized conditions.[8] • Action: For aryl chlorides, use catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[8] Increasing catalyst loading (e.g., from 1 mol% to 5 mol%) may also improve conversion.[8] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Reaction Type | Uncatalyzed SNAr reactions are known to produce isomeric mixtures.[6] • Action: Switch to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig for amination, Suzuki for C-C coupling), which generally offers higher regioselectivity for the C4 position.[2][6] |
| Ligand Choice | For certain reactions, the ligand plays a crucial role in controlling selectivity.[10] • Action: To achieve unconventional C2 selectivity in C-S couplings, use a bulky NHC ligand.[5] For other challenging couplings, screen different classes of ligands (e.g., phosphines, NHCs) as they can dramatically influence the regiochemical outcome.[10][11] |
| Reaction Conditions | Selectivity can be highly sensitive to the catalyst system, base, and solvent.[5] • Action: Re-optimize the reaction conditions. For the Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, using LiHMDS as the base was found to be critical for achieving high C4 selectivity.[3] |
| Competing Pathways | A common side reaction is hydrodehalogenation, where the halide is replaced by a hydrogen atom, reducing the yield of the desired product.[12] • Action: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.[9] |
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Section 3: Data & Reaction Conditions
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst System | Base | Solvent | Conditions | Selectivity | Yield | Reference |
| Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane (B91453) / H₂O | 100 °C, 15 min (Microwave) | C4-substituted | Good to Excellent | [1],[2] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | C4-substituted | Not specified | [1] |
| Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane / H₂O | Not specified | C4-substituted | Excellent | [13] |
| Pd(II) Precatalyst / Bulky NHC Ligand | Not specified | Not specified | Not specified | C2-selective (for C-S coupling) | High | [5] |
Table 2: Comparison of Amination Methods for Dichloropyrimidines
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Regioselectivity | Typically high, favoring the C4 position.[6][7] | Generally low to moderate, often yielding C2/C4 isomer mixtures.[5][6] |
| Reaction Conditions | Milder, can be run at or below room temperature.[6] | Often requires elevated temperatures.[6] |
| Catalyst | Requires a palladium catalyst and a specialized ligand.[6] | Typically uncatalyzed.[6] |
| Substrate Scope | Broad, tolerant of a wide range of amines.[6] | Can be limited by amine nucleophilicity.[6] |
| Cost & Complexity | Higher cost (Pd catalyst, ligands) and more complex setup.[6] | Lower cost and simpler setup.[6] |
Section 4: Detailed Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from established microwave-assisted procedures.[1][2]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add the catalyst, Pd(PPh₃)₄.
-
Add the solvent mixture of 1,4-dioxane and water.
-
Seal the vial and flush thoroughly with an inert gas (e.g., Argon).
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C4-arylated pyrimidine.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling.
Protocol 2: Regioselective C4-Buchwald-Hartwig Amination of a 6-Aryl-2,4-dichloropyrimidine
This protocol is based on a highly regioselective method developed for aliphatic secondary amines.[3]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (1.1 equiv)
-
Pd₂(dba)₃ (0.5 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, as a 1.0 M solution in THF)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ and dppb.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add the 6-aryl-2,4-dichloropyrimidine and the aliphatic secondary amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the LiHMDS solution dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete almost instantly.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to yield the C4-aminated product with high selectivity (>99:1).
Protocol 3: General Sonogashira Coupling of a Dihalopyrimidine
This is a general starting protocol for Sonogashira couplings, which may require optimization depending on the specific pyrimidine substrate.[14][15][16]
Materials:
-
Dihalopyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (2.5 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Ligand (e.g., PPh₃) (5 mol%, if not using a pre-formed complex)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)) (used as solvent or co-solvent)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst, CuI, and ligand (if applicable).
-
Add the anhydrous solvent (e.g., DMF) and stir for 15-30 minutes.
-
Add the dihalopyrimidine, the terminal alkyne, and the amine base (if not used as the primary solvent).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture to remove salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water or a mild acid to remove the amine base.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Simplified Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 5-Bromo-2-iodopyrimidine Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection to minimize byproducts in coupling reactions of 5-bromo-2-iodopyrimidine.
Understanding Chemoselectivity with this compound
The key to successful coupling reactions with this compound lies in leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] This inherent reactivity difference allows for selective functionalization at the more reactive C-I bond at the 2-position, leaving the C-Br bond at the 5-position available for subsequent transformations. Achieving high selectivity requires careful optimization of reaction conditions to prevent undesired reactions at the C-Br position.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My coupling reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common challenge that can stem from several factors related to catalyst activity and reaction conditions.
| Potential Cause | Recommended Solutions | Rationale |
| Inactive Catalyst | - Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system known for efficient generation of the active species. - Ensure the use of high-purity, properly stored catalysts. - For challenging couplings, consider more active catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).[2] | The active Pd(0) species is essential for the initial oxidative addition step. If it's not formed efficiently or is deactivated, the catalytic cycle will not proceed. |
| Catalyst Inhibition | - The pyrimidine (B1678525) nitrogen can coordinate to the palladium center, inhibiting its activity. Employing bulky phosphine ligands can shield the palladium and mitigate this effect. | The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can act as a ligand, poisoning the catalyst. |
| Suboptimal Reaction Conditions | - Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition.[2] - Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira, an amine base like Et₃N or i-Pr₂NH is typically used.[1] - Solvent: Ensure the use of anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. | Each component of the reaction plays a crucial role. A systematic optimization of these parameters is often necessary to find the ideal conditions for a specific substrate combination. |
| Oxygen Sensitivity | - Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction. | The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to deactivation. |
Issue 2: Significant Byproduct Formation
Question: I am observing significant byproducts in my reaction, complicating purification and reducing the yield of my desired product. How can I minimize these side reactions?
Answer: Byproduct formation is a common issue that can often be addressed by fine-tuning the catalyst system and reaction conditions. The most prevalent byproducts are typically a result of homocoupling, dehalogenation, or reaction at the less reactive C-Br bond.
| Byproduct | Recommended Mitigation Strategies |
| Homocoupling of Coupling Partner | - Suzuki: Ensure rigorous degassing of the reaction mixture to remove oxygen. Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid. - Sonogashira (Glaser Coupling): This is primarily caused by the copper(I) co-catalyst and the presence of oxygen.[3] To minimize this, run the reaction under strictly inert conditions. Consider using a copper-free Sonogashira protocol. Slow addition of the terminal alkyne can also be beneficial.[4] |
| Dehalogenation (Proto-dehalogenation) | - This involves the replacement of a halogen with a hydrogen atom. For Suzuki reactions, this can be caused by excess water, high temperatures, or a non-optimal base. Use a milder base like K₂CO₃ and minimize reaction time and temperature. Ensure the boronic acid is not in large excess.[5] For couplings involving this compound, debromination is a potential side reaction if the conditions are too harsh. |
| Reaction at the C-Br Bond | - To ensure selectivity for the C-I bond, use milder reaction conditions. Lowering the reaction temperature and choosing a less active catalyst system can favor the reaction at the more reactive C-I bond. Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br position. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is most suitable for selective functionalization at the 2-position of this compound?
A1: Due to the higher reactivity of the C-I bond compared to the C-Br bond, Suzuki-Miyaura, Sonogashira, and Heck couplings can all be employed for selective functionalization at the 2-position. The choice of reaction depends on the desired carbon-carbon bond to be formed (C-C single bond, triple bond, or double bond, respectively).
Q2: What are the best general starting conditions for a Suzuki coupling with this compound?
A2: A good starting point for a Suzuki coupling to selectively target the C-I bond would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a Pd(II) precursor like Pd(OAc)₂ (2 mol%) with a suitable ligand like PPh₃ or for more challenging couplings, a bulky biarylphosphine ligand like XPhos (4 mol%).[2]
-
Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).[2]
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v) or Toluene/water.[2]
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they eliminate the possibility of Glaser-Hay homocoupling of the alkyne, which is catalyzed by copper. These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.
Q4: How can I avoid the formation of the debrominated byproduct during a Suzuki coupling?
A4: Debromination can occur under harsh reaction conditions. To minimize this, consider the following:
-
Use a milder base, such as K₂CO₃ instead of stronger bases.
-
Lower the reaction temperature.
-
Reduce the reaction time by closely monitoring the consumption of the starting material.
-
Choose a catalyst system that promotes the desired coupling at a faster rate than the dehalogenation side reaction. For instance, using bulky, electron-rich phosphine ligands can sometimes accelerate the reductive elimination step, outcompeting dehalogenation.[6]
Data Presentation
The following tables summarize typical catalyst systems and conditions for Suzuki and Sonogashira couplings of dihalopyrimidines. While specific data for this compound is limited, these examples with related substrates provide a valuable starting point for reaction optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dihalopyrimidines
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 100 | Good to High |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 80-100 | Good |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | Dioxane | 100 | Good |
Data is representative for dihalopyrimidine substrates and may require optimization for this compound.[7]
Table 2: Catalyst Systems for Sonogashira Coupling of Dihalopyrimidines
| Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | Room Temp - 80 | Good |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH (2) | THF | Room Temp - 60 | High |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Acetonitrile | 80 | Moderate |
Data is representative for dihalopyrimidine substrates and may require optimization for this compound.[7]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol is a general guideline for the selective coupling of an arylboronic acid at the 2-position of this compound and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-2 Position (with Copper Co-catalyst)
This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of a terminal alkyne at the 2-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous THF, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Halogens: 5-Bromo-2-iodopyrimidine vs. 5-bromo-2-chloropyrimidine in Suzuki Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the synthesis of novel therapeutics and functional materials. Pyrimidine cores are prevalent in a vast array of biologically active molecules, making the efficient and selective functionalization of halopyrimidines a key focus. This guide provides an objective comparison of the performance of 5-bromo-2-iodopyrimidine and 5-bromo-2-chloropyrimidine (B32469) in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the halogenated substrate is a crucial factor influencing the reaction conditions and outcomes. In the case of dihalogenated pyrimidines such as this compound and 5-bromo-2-chloropyrimidine, the inherent differences in the carbon-halogen bond strengths dictate the chemoselectivity of the coupling reaction.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is inversely proportional to the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle, more readily than the stronger C-Cl bond. Consequently, this compound is anticipated to be significantly more reactive at the 2-position compared to 5-bromo-2-chloropyrimidine.
For 5-bromo-2-chloropyrimidine, the reactivity difference between the bromine and chlorine substituents allows for selective functionalization. The C-Br bond at the 5-position is more susceptible to oxidative addition than the C-Cl bond at the 2-position, enabling selective cross-coupling at the 5-position under milder conditions.[1] To achieve coupling at the less reactive 2-chloro position, more robust catalyst systems and higher reaction temperatures are often necessary, and this is typically performed after the 5-position has been functionalized.[1]
Quantitative Data Summary
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Arylboronic acids | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 80 | 2-4 | High (not specified)[3] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 100 | 12-24 | 70-95[4] |
Experimental Protocols
Suzuki Coupling of this compound (Selective at C-2)
This protocol is based on the selective Suzuki-Miyaura coupling at the C-2 position of this compound.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 mixture).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-bromo-2-arylpyrimidine.
Suzuki Coupling of 5-Bromo-2-chloropyrimidine (at C-2)
This protocol outlines a general procedure for the Suzuki coupling at the C-2 position of a 5-substituted-2-chloropyrimidine, which typically requires more forcing conditions.[4]
Materials:
-
5-Substituted-2-chloropyrimidine (e.g., 5-aryl-2-chloropyrimidine)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add the 5-substituted-2-chloropyrimidine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium phosphate (2-3 equivalents).
-
In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the reaction vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (a mixture of 1,4-dioxane and water, e.g., 4:1 v/v).
-
The reaction mixture is stirred at a high temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
References
A Comparative Guide to the Reactivity of C-I and C-Br Bonds in 5-Bromo-2-iodopyrimidine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine (B1678525) core, in particular, is a privileged structure present in numerous therapeutic agents. 5-Bromo-2-iodopyrimidine stands out as a versatile building block, offering two distinct points for modification: a carbon-iodine (C-I) bond at the 2-position and a carbon-bromine (C-Br) bond at the 5-position. Understanding the differential reactivity of these two carbon-halogen bonds is paramount for designing efficient and selective synthetic routes to novel pyrimidine derivatives.
This guide provides an objective comparison of the reactivity of the C-I and C-Br bonds in this compound, with a focus on widely-used palladium-catalyzed cross-coupling reactions. The information presented herein is supported by experimental data to facilitate the strategic design of synthetic pathways.
The Reactivity Hierarchy: C-I vs. C-Br
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This inherent difference in reactivity allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bond intact for subsequent transformations.
Experimental Data: Selective Cross-Coupling Reactions
Experimental evidence confirms the preferential reactivity of the C-I bond in this compound in both Suzuki and Sonogashira coupling reactions.
Suzuki Coupling
The Suzuki coupling, a robust method for forming C-C bonds, demonstrates excellent selectivity for the C-I bond at the 2-position of this compound. Reaction with various arylboronic acids proceeds smoothly at the iodo-substituted position, affording 2-aryl-5-bromopyrimidines in good to excellent yields. The C-Br bond remains unreacted under these conditions, providing a handle for further diversification.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Bromo-2-phenylpyrimidine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-Bromo-2-(4-methylphenyl)pyrimidine | 90 |
| 3 | 4-Methoxyphenylboronic acid | 5-Bromo-2-(4-methoxyphenyl)pyrimidine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-Bromo-2-(4-chlorophenyl)pyrimidine | 82 |
Table 1: Yields for the selective Suzuki coupling at the C-I position of this compound.
Sonogashira Coupling
Similarly, the Sonogashira coupling, which forms C-C bonds between aryl halides and terminal alkynes, also shows high selectivity for the C-I bond. The reaction of this compound with various alkynes selectively produces 2-alkynyl-5-bromopyrimidines, leaving the bromo group available for subsequent reactions.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-Bromo-2-(phenylethynyl)pyrimidine | 80 |
| 2 | 1-Hexyne | 5-Bromo-2-(hex-1-ynyl)pyrimidine | 75 |
| 3 | Ethynyltrimethylsilane | 5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine | 78 |
Table 2: Yields for the selective Sonogashira coupling at the C-I position of this compound.
Experimental Protocols
Detailed methodologies for the selective functionalization of this compound are provided below.
General Procedure for Selective Suzuki Coupling at the C-I Position
To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a suitable solvent such as 1,4-dioxane (B91453) (10 mL) is added an aqueous solution of a base, typically 2M sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 80-90 °C under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-bromopyrimidine.
General Procedure for Selective Sonogashira Coupling at the C-I Position
A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.1 mmol) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and triethylamine (10 mL) is degassed with argon. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) under an argon atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 2-alkynyl-5-bromopyrimidine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the selective cross-coupling reactions and a general experimental workflow.
Caption: Reactivity hierarchy and selective functionalization pathway.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The distinct reactivity of the C-I and C-Br bonds in this compound provides a powerful platform for the selective and sequential synthesis of disubstituted pyrimidines. The significantly higher reactivity of the C-I bond in palladium-catalyzed Suzuki and Sonogashira couplings allows for the clean and efficient introduction of aryl and alkynyl groups at the 2-position, while preserving the C-Br bond at the 5-position for subsequent chemical transformations. This chemoselectivity is a valuable tool for medicinal chemists and researchers in the development of novel compounds with potential therapeutic applications. The provided experimental protocols offer a reliable starting point for the practical application of this synthetic strategy.
Validation of 5-Bromo-2-iodopyrimidine as an intermediate for API synthesis
A comprehensive analysis of 5-Bromo-2-iodopyrimidine as a strategic intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, reveals its distinct advantages over other dihalogenated pyrimidines. This guide presents a comparative assessment, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, especially in the field of oncology. The strategic functionalization of this heterocycle is paramount for achieving desired potency and selectivity. This compound has emerged as a highly versatile building block due to the differential reactivity of its two halogen substituents, enabling selective and sequential cross-coupling reactions.
Performance Comparison in Key Cross-Coupling Reactions
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the construction of the complex molecular architectures of many APIs.
The general order of reactivity for halogens in these reactions is I > Br > Cl.[1] This differential reactivity is a key advantage of this compound, allowing for selective functionalization at the more reactive 2-position (iodine) while leaving the 5-position (bromine) available for subsequent transformations.
Table 1: Comparison of Dihalopyrimidine Intermediates in Suzuki-Miyaura Coupling
| Intermediate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Aryl-5-bromopyrimidine | High (Selective) | [2][3] |
| 2,5-Dibromopyrimidine | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Mixture of mono- and di-arylated products | Variable | [4] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Chloro-5-phenylpyrimidine | Not Specified | [3] |
Table 2: Comparison of Dihalopyrimidine Intermediates in Sonogashira Coupling
| Intermediate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Alkynyl-5-bromopyrimidine | High (Selective) | [5] |
| 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Alkynylpyrimidine | 82-92 | [5] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Et₃N | 2-Chloro-5-alkynylpyrimidine | Not Specified | [3] |
As the data suggests, the distinct reactivity of the C-I and C-Br bonds in this compound allows for a more controlled and selective synthesis, which is a significant advantage in multi-step API synthesis, often leading to higher overall yields and purity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the dihalopyrimidine (e.g., this compound) (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically potassium carbonate (2.0 mmol). A degassed solvent mixture, for example, 1,4-dioxane (B91453) and water (4:1), is then added. The reaction mixture is heated under an inert atmosphere and monitored by TLC or LC-MS until completion. The product is then isolated through standard workup and purification procedures.[2][6]
General Procedure for Sonogashira Coupling
In a reaction flask under an inert atmosphere, the dihalopyrimidine (e.g., this compound) (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst such as CuI (10 mol%) are combined. A degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.) are added, followed by the terminal alkyne (1.2 equiv.). The reaction is typically stirred at room temperature and monitored until the starting material is consumed. The product is then isolated via extraction and purified by chromatography.[5]
Application in the Synthesis of Kinase Inhibitors
The pyrimidine core is a prevalent motif in a multitude of kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[7][8] this compound is a valuable precursor for the synthesis of various classes of kinase inhibitors, including those targeting Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[7][9]
The synthesis of many JAK inhibitors, such as Ruxolitinib (B1666119) and Tofacitinib (B832), involves the construction of a substituted pyrimidine core.[4][7] While various synthetic routes exist, the use of a dihalogenated pyrimidine allows for the sequential introduction of different substituents, a strategy for which this compound is ideally suited.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key reaction workflows and mechanisms.
Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a superior intermediate for the synthesis of complex APIs, particularly kinase inhibitors. Its well-defined differential reactivity in key cross-coupling reactions allows for selective and sequential functionalization, offering a more controlled and efficient synthetic route compared to other dihalopyrimidine alternatives. This leads to potentially higher overall yields, improved purity of the final product, and a more streamlined drug development process. For researchers and scientists in the pharmaceutical industry, the strategic choice of this compound can significantly enhance the efficiency and success of their synthetic endeavors.
References
- 1. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 183438-24-6 [chemicalbook.com]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Tofacitinib [cjph.com.cn]
- 8. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for 5-Bromo-2-iodopyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, offering a scaffold for the development of a wide range of therapeutic agents. 5-Bromo-2-iodopyrimidine is a versatile building block, featuring two distinct halogen atoms that allow for selective palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in such transformations, enabling site-selective modifications. This guide provides a comparative analysis of various palladium catalysts for Suzuki, Sonogashira, and Heck coupling reactions involving this compound and its analogs, supported by experimental data to facilitate catalyst selection and reaction optimization.
Data Presentation
The following tables summarize the performance of different palladium catalysts in Suzuki, Sonogashira, and Heck coupling reactions. The data has been compiled from various sources and includes catalyst type, ligand, base, solvent, reaction conditions, and reported yields. It is important to note that direct comparative studies for this compound are limited, and therefore, some data is derived from reactions with structurally similar substrates.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound and Analogs
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Phenylboronic acid | 85 |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | Arylboronic acid | High |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene / H₂O | 100 | - | Arylboronic acid | High |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 12 | Arylboronic acid | Good |
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound and Analogs
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | RT | - | Terminal Alkyne | High |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | - | Terminal Alkyne | Good |
| Pd(OAc)₂ | - | Cs₂CO₃ | Acetonitrile | RT | - | Terminal Alkyne | Moderate |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60-70 | 4-12 | Terminal Alkyne | Good |
Table 3: Comparison of Palladium Catalysts for the Heck Coupling of Bromopyrimidine Analogs
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Butyl Acrylate | 75 |
| Supramolecular Pd Catalyst | - | K₂CO₃ | Toluene | 130 | 1 | Butyl Acrylate | <11 |
| 3% Pd/C | - | K₃PO₄ | H₂O | 100 | 10 | Acrylic acid | 85 |
Experimental Protocols
Detailed methodologies are crucial for the successful execution and reproducibility of cross-coupling reactions. Below are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling Protocol[1]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).[1]
-
Reagent Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via syringe.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-100 °C) and monitor by TLC or Gas Chromatography (GC) until the starting material is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with a suitable organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography.
Heck Coupling Protocol[1]
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine (B23866) (as an analog) (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand if required (e.g., P(o-tol)₃, 2-10 mol%).[1]
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF), followed by the base (e.g., Et₃N, 1.5-2.5 equiv.) and the alkene (1.2-1.5 equiv.).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized workflows and logical relationships in palladium-catalyzed cross-coupling reactions.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical guide for palladium catalyst selection based on the desired coupling reaction.
References
The Strategic Advantage of 5-Bromo-2-iodopyrimidine in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the pyrimidine (B1678525) scaffold is a cornerstone for the development of novel molecules with significant biological and physical properties. The functionalization of this heterocyclic core through cross-coupling reactions is a widely employed strategy. Among the various dihalopyrimidine building blocks, 5-Bromo-2-iodopyrimidine emerges as a highly efficient and selective substrate. This guide provides a comprehensive comparison of the efficacy of this compound against other dihalopyrimidines in key synthetic transformations, supported by experimental data.
The Reactivity Principle: A Tale of Two Halogens
The synthetic utility of dihalopyrimidines in palladium-catalyzed cross-coupling reactions is largely governed by the inherent reactivity differences of the carbon-halogen bonds. The established trend for halogen reactivity is Iodine > Bromine > Chlorine, which is inversely proportional to the bond dissociation energy.[1] This principle is the foundation for the selective functionalization of mixed dihalopyrimidines.
In the case of This compound , the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This substantial difference in reactivity allows for highly selective cross-coupling reactions at the 2-position, leaving the 5-bromo position available for subsequent transformations. This "one-pot" sequential functionalization capability is a major advantage in streamlining complex syntheses.
Similarly, for other dihalopyrimidines such as 5-Bromo-2-chloropyrimidine (B32469) , the C-Br bond is more reactive than the carbon-chlorine (C-Cl) bond.[2] For dihalopyrimidines with identical halogens, like 2,5-dibromopyrimidine , the selectivity is influenced by the electronic environment of the carbon-halogen bonds and the reaction conditions, with the C2 and C4/C6 positions generally being more reactive than the C5 position.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound and other dihalopyrimidines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data, compiled from various sources, illustrates the superior reactivity of the iodo-substituted pyrimidine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound generally leads to higher yields and allows for milder reaction conditions compared to other dihalopyrimidines.
| Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 | [3] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Selective coupling at C-Br, yield not specified | [4] |
| 2,5-Dibromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to good yields for double coupling | [5] |
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | High yields for mono-arylation at C4 | [6] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyrimidines. The enhanced reactivity of this compound is particularly advantageous in this reaction, often resulting in excellent yields under mild conditions.
| Dihalopyrimidine | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodopyrimidine derivative * | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 | [7] |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | - | Comparable reactivity to iodo derivative | [7] |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 (for a similar aminobromopyridine) | [8] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | - | - | Selective coupling at C-Br | [2] |
*Data for 2-benzyloxy-5-iodopyrimidine is presented as a proxy for the high reactivity of the C-I bond.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The chemoselectivity offered by mixed dihalopyrimidines like this compound and 5-bromo-2-chloropyrimidine is highly valuable for the synthesis of complex amines.
| Dihalopyrimidine | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | - | High | [9] |
| 5-Bromo-2-chloropyrimidine | Various amines | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | - | - | Selective amination at C-Br | [2] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Various amines | - | - | - | - | - | - | Selective amination at C-Br | [10] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a general guideline and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the dihalopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon).
-
Add the degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.
-
Upon completion, the reaction is cooled, and the organic layer is extracted, dried, and concentrated.
-
The crude product is purified by column chromatography.[3]
General Protocol for Sonogashira Coupling
-
In a reaction flask, add the dihalopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with heating as required.
-
After completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction and purification.[7]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., Toluene).
-
Add the dihalopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
After the reaction is complete, it is cooled, quenched, and the product is extracted and purified.[9]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow and signaling pathways involved in the synthesis of substituted pyrimidines using dihalopyrimidines.
Caption: A generalized experimental workflow for cross-coupling reactions of dihalopyrimidines.
Caption: A simplified representation of the catalytic cycle in palladium-catalyzed cross-coupling reactions.
Conclusion
This compound stands out as a superior substrate in palladium-catalyzed cross-coupling reactions due to the significant reactivity difference between its iodine and bromine substituents. This feature allows for highly selective and efficient sequential functionalization, providing a strategic advantage in the synthesis of complex pyrimidine derivatives. While other dihalopyrimidines are also valuable building blocks, the predictable and high reactivity of the C-I bond in this compound often translates to higher yields, milder reaction conditions, and greater synthetic flexibility, making it a preferred choice for researchers in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking the Yield of 5-Bromo-2-iodopyrimidine in Sonogashira Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds, the Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds. The strategic functionalization of dihalogenated pyrimidines is of particular interest due to the prevalence of the pyrimidine (B1678525) scaffold in medicinal chemistry.[1] This guide provides a comprehensive benchmark for the expected yield of 5-Bromo-2-iodopyrimidine in Sonogashira reactions, drawing objective comparisons with alternative dihalogenated pyrimidines and supported by experimental data.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, follows a well-established trend: I > Br > Cl.[2][3] This hierarchy is governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[3] Consequently, in a molecule such as this compound, the C-I bond at the 2-position is expected to be significantly more reactive than the C-Br bond at the 5-position, allowing for selective Sonogashira coupling at the 2-position under carefully controlled conditions.
Comparative Yield Analysis
To establish a reliable benchmark for the Sonogashira coupling of this compound, this section presents a comparative analysis of reported yields for various halogenated pyrimidines. While specific data for this compound is scarce in publicly available literature, the following tables provide a strong indication of expected performance based on the reactivity of iodo-, bromo-, and chloro-substituted pyrimidines.
Table 1: Sonogashira Coupling of 5-Iodo- and 5-Bromopyrimidine Derivatives
This table summarizes the yields obtained from the Sonogashira coupling of a 5-halopyrimidine derivative with a variety of terminal alkynes. The data for 2-Benzyloxy-5-iodopyrimidine is included as a proxy for the reactivity of an iodo-substituted pyrimidine, and is expected to have comparable reactivity to the iodo-group in this compound.[1]
| Entry | Halogenated Pyrimidine | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzyloxy-5-iodopyrimidine | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | 2-Benzyloxy-5-iodopyrimidine | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |
| 3 | 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4 | 2-Benzyloxy-5-iodopyrimidine | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| 5 | 2-Benzyloxy-5-iodopyrimidine | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |
| 6 | 2-Benzyloxy-5-iodopyrimidine | 4-Chlorophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 86 |
| 7 | 2-Benzyloxy-5-iodopyrimidine | 4-Nitrophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 80 |
| 8 | 2-Benzyloxy-5-iodopyrimidine | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |
Data adapted from a study on 2-benzyloxy-5-iodopyrimidine, with the expectation of similar reactivity for other 5-iodopyrimidines under these conditions.[1]
Table 2: Sonogashira Coupling of 5-Bromo-2-chloropyrimidine
This table provides representative catalytic systems and conditions for the Sonogashira coupling of 5-Bromo-2-chloropyrimidine, a closely related dihalogenated pyrimidine. Given the lower reactivity of the C-Br bond compared to the C-I bond, these conditions often require slightly elevated temperatures to achieve good yields. The reaction is expected to be selective for the more reactive C-Br bond at the 5-position.[4]
| Catalyst (mol %) | Co-catalyst (mol %) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 4-12 | Good |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH (2) | THF | 60-70 | 4-12 | High |
| Pd(OAc)₂ (2) | None | Cs₂CO₃ (2) | Acetonitrile | 80 | 6 | Moderate |
This data is compiled from various sources and represents typical conditions for the selective Sonogashira coupling at the 5-position of 5-Bromo-2-chloropyrimidine.[4]
Based on the presented data, a Sonogashira reaction with this compound is anticipated to proceed selectively at the 2-position (C-I bond) under mild conditions, likely at room temperature, with high yields comparable to those observed for 2-Benzyloxy-5-iodopyrimidine (typically 75-92%). Subsequent coupling at the 5-position (C-Br bond) would require more forcing conditions, such as elevated temperatures.
Experimental Protocols
The following are generalized experimental protocols for performing a Sonogashira coupling reaction with a dihalogenated pyrimidine. These protocols should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Selective Sonogashira Coupling at the More Reactive Halogen Position
Objective: To selectively couple a terminal alkyne to the more reactive halogen (iodine in the case of this compound) of a dihalogenated pyrimidine.
Materials:
-
Dihalogenated pyrimidine (e.g., this compound) (1.0 equiv.)
-
Terminal alkyne (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dihalogenated pyrimidine, palladium catalyst, and copper(I) co-catalyst.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling at the Less Reactive Halogen Position
Objective: To couple a terminal alkyne to the less reactive halogen (bromine in the case of this compound) after the more reactive site has been functionalized.
Materials:
-
Mono-alkynylated bromopyrimidine (from Protocol 1) (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 10 mol%)
-
Amine base (e.g., Et₃N, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the mono-alkynylated bromopyrimidine as the starting material.
-
Add the terminal alkyne.
-
Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Process
To further clarify the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
A Comparative Analysis of Reaction Kinetics: 5-Bromo-2-iodopyrimidine vs. 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyrimidine (B1678525) scaffolds is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The selection of appropriately halogenated pyrimidine precursors is critical for dictating the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of the reaction kinetics of two common dihalogenated pyrimidines, 5-Bromo-2-iodopyrimidine and 2,5-dibromopyrimidine (B1337857), in palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and experimental data.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity of the halogens in this step generally follows the order: I > Br > Cl > F.[1][2][3] This trend is inversely correlated with the C-X bond dissociation energy; the weaker the bond, the more facile the oxidative addition.
-
This compound : This molecule possesses two different halogens. Based on the established reactivity trend, the carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position.[4][5] This inherent difference in reactivity allows for highly selective sequential functionalization.
-
2,5-dibromopyrimidine : This substrate contains two identical halogens at electronically distinct positions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of both C-Br bonds compared to their carbocyclic analogs. However, the relative reactivity of the C2-Br and C5-Br bonds can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base.[1] In many dihalopyrimidines, the 4-position is the most reactive, followed by the 2-position, with the 5-position being the least reactive.[1]
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following table summarizes the expected relative reactivity and typical yields for this compound and 2,5-dibromopyrimidine in key palladium-catalyzed cross-coupling reactions. Direct side-by-side kinetic data is often not available in the literature; therefore, this comparison is based on established reactivity principles and representative yields from analogous systems.
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Typical Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-100 | 1-4 | 5-Bromo-2-arylpyrimidine | >90 |
| 2,5-dibromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Mixture of 2-aryl-5-bromopyrimidine and 2,5-diarylpyrimidine | Variable (mono vs. di) | |
| Stille Coupling | This compound | Organostannane | Pd(PPh₃)₄ | - | DMF | 80-100 | 2-6 | 5-Bromo-2-substituted-pyrimidine | High |
| 2,5-dibromopyrimidine | Organostannane | Pd(PPh₃)₄ | - | DMF | 90-110 | 12-24 | Mono- or di-substituted pyrimidine | Moderate to High | |
| Buchwald-Hartwig Amination | This compound | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 4-12 | 5-Bromo-2-aminopyrimidine | High |
| 2,5-dibromopyrimidine | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 12-24 | Mixture of mono- and di-aminated products | Variable |
Experimental Protocols
Below are detailed, generalized methodologies for key cross-coupling reactions. Researchers should note that optimization of these conditions for specific substrates is often necessary.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.
Stille Coupling Protocol
-
Reaction Setup : In a flame-dried reaction flask under an inert atmosphere, combine the halopyrimidine (1.0 equiv.) and the organostannane reagent (1.1 equiv.).
-
Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by an anhydrous solvent such as DMF.
-
Reaction : Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete, as determined by an appropriate monitoring technique (TLC or LC-MS).
-
Workup : After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Purification : Isolate and purify the product via standard chromatographic techniques.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas.
-
Reagent and Solvent Addition : Add the degassed solvent (e.g., toluene), followed by the halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate in vacuo.
-
Purification : Purify the residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]
Unambiguous Structure Determination: A Comparative Guide to Confirming the Structure of 5-Bromo-2-iodopyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step. In the synthesis of novel compounds, such as derivatives of 5-Bromo-2-iodopyrimidine, which serve as versatile building blocks in medicinal chemistry, absolute certainty of the atomic arrangement is paramount for understanding reactivity, predicting biological activity, and ensuring intellectual property protection. While various analytical techniques provide structural clues, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation.
This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural confirmation of this compound and its derivatives. We will delve into the experimental protocols, present key data, and illustrate the logical workflow for comprehensive structural analysis.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the exact position of each atom in the crystal lattice, thereby providing an unequivocal 3D structure of the molecule.[1]
While a specific crystal structure for this compound is not publicly available, the Cambridge Structural Database (CSD) contains the structure of the closely related compound, 5-Bromo-2(1H)-pyrimidinone (CSD Entry: 636802).[2] This structure serves as an excellent example of the detailed atomic-level information that can be obtained through this technique. X-ray crystallography reveals the precise bond distances and angles, the planarity of the pyrimidine (B1678525) ring, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[1] The crystal is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.[1]
Complementary Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate proof of structure, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize. These techniques provide complementary information that, when combined, can build a strong case for a proposed structure. A variety of spectroscopic techniques are commonly employed to characterize pyrimidine derivatives.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the electronic environment of the hydrogen and carbon atoms in the molecule.
¹H NMR would show distinct signals for the protons on the pyrimidine ring, and their chemical shifts and coupling constants would be indicative of their positions relative to the nitrogen atoms and the halogen substituents. For this compound, a singlet is observed at δ 8.54 ppm for the two equivalent protons in CDCl₃.[6]
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the attached atoms.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (284.88 g/mol ).[7] The isotopic pattern of the molecular ion peak, due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br), would be characteristic and further confirm the presence of this element. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For pyrimidine derivatives, characteristic vibrational modes of the pyrimidine ring and any functional groups can be identified.[8] While not providing a complete structural picture on its own, FTIR is a quick and simple method to confirm the presence of key structural motifs.[8]
Comparative Data Summary
| Technique | Information Obtained | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1] | Single, high-quality crystal. | Unambiguous and definitive structure determination. | Crystal growth can be difficult or impossible; not suitable for amorphous solids or oils. |
| NMR Spectroscopy | Connectivity of atoms, electronic environment, stereochemistry in solution. | Soluble sample. | Provides detailed structural information in solution; non-destructive. | Complex spectra can be difficult to interpret; does not provide information on solid-state packing. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation pattern. | Small amount of sample. | High sensitivity; provides molecular weight information. | Destructive; isomers may not be distinguishable by mass alone. |
| FTIR Spectroscopy | Presence of functional groups.[8] | Small amount of sample (solid, liquid, or gas). | Quick and easy to perform; good for identifying functional groups. | Provides limited information on the overall molecular structure. |
Table 1. Comparison of Analytical Techniques for Structural Confirmation.
| Property | This compound |
| Molecular Formula | C₄H₂BrIN₂ |
| Molecular Weight | 284.88 g/mol [7] |
| Appearance | White to light yellow solid[6] |
| Melting Point | 99-103 °C[7] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.54 (s, 2H)[6] |
| Mass Spectrum (ESI+) | m/z = 284.8 [M]+[6] |
Table 2. Physicochemical and Spectroscopic Data for this compound.
Visualizing the Workflow
The process of confirming the structure of a newly synthesized this compound derivative typically follows a logical progression of analytical techniques.
Caption: Workflow for the structural elucidation of a novel pyrimidine derivative.
The logical relationship between these techniques in confirming a chemical structure can also be visualized.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 183438-24-6 [chemicalbook.com]
- 7. 5-溴-2-碘嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
Navigating Pyrimidine Isotopic Labeling: A Comparative Guide to 5-Bromo-2-iodopyrimidine and Established Methodologies
For researchers, scientists, and drug development professionals, the precise tracking of molecules is critical for elucidating metabolic pathways, quantifying reaction kinetics, and understanding drug disposition. Isotopic labeling of heterocyclic scaffolds like pyrimidines is a cornerstone of these investigations. This guide provides a comparative analysis of the potential use of 5-Bromo-2-iodopyrimidine for isotopic labeling against established methods, supported by generalized experimental protocols and data interpretation.
While direct isotopic labeling studies utilizing this compound are not extensively reported in the literature, its chemical properties present a versatile platform for the introduction of isotopic labels through selective cross-coupling reactions. This guide will explore these potential applications in comparison to traditional labeling strategies.
Comparison of Isotopic Labeling Strategies
The choice of a labeling strategy depends on factors such as the desired position of the isotope, the required isotopic enrichment, and the complexity of the target molecule. Here, we compare a hypothetical labeling strategy using this compound with established methods for pyrimidine (B1678525) labeling.
Table 1: Quantitative Comparison of Pyrimidine Isotopic Labeling Methods
| Parameter | Hypothetical: this compound | Established: Deconstruction-Reconstruction | Established: Direct C-H Activation |
| Isotope(s) | ¹³C, ¹⁴C, ²H (D), ³H (T) | ¹³C, ¹⁵N, ²H (D) | ²H (D), ³H (T) |
| Position of Label | C2 or C5 position | Multiple positions within the pyrimidine ring | Typically C5-H of the pyrimidine ring |
| Precursor Availability | Commercially available | Requires synthesis of pyrimidine precursor | The pyrimidine-containing target molecule |
| Reaction Specificity | High, based on selective cross-coupling | High, based on synthetic route | Can have issues with regioselectivity |
| Typical IsotopicIncorporation | >95% (expected) | >95% | Variable, often moderate to high |
| Key Reagents | Organometallic reagents (e.g., Grignards, boronic acids), metal catalysts (e.g., Palladium) | Isotopically labeled amidines, Tf₂O, pyrrolidine | Heavy water (D₂O or T₂O), metal catalysts (e.g., Ir, Ru, Rh) |
| Scalability | Potentially scalable | Can be complex for large scale | Generally scalable |
Experimental Protocols
Proposed Protocol for Isotopic Labeling using this compound
This protocol describes a hypothetical palladium-catalyzed Suzuki coupling reaction to introduce a ¹³C-labeled methyl group at the 2-position of the pyrimidine ring.
Materials:
-
This compound
-
[¹³C]Methylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol), [¹³C]Methylboronic acid (1.2 mmol), and Potassium carbonate (3 mmol).
-
In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (0.05 mmol) and Triphenylphosphine (0.1 mmol) in anhydrous toluene (5 mL) under argon.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add anhydrous 1,4-dioxane (10 mL) to the reaction mixture.
-
The reaction mixture is heated to 80°C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 5-Bromo-2-([¹³C]methyl)pyrimidine.
-
The isotopic incorporation and purity are determined by ¹H NMR, ¹³C NMR, and mass spectrometry.
Established Protocol: Deconstruction-Reconstruction for Pyrimidine Labeling
This method involves the ring-opening of a pyrimidine to a vinamidinium salt, followed by ring-closure with an isotopically labeled amidine.[1]
Materials:
-
Substituted pyrimidine
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Pyrrolidine
-
Isotopically labeled amidine (e.g., [¹³C, ¹⁵N₂]guanidine)
-
Sodium ethoxide
-
Standard laboratory glassware
Procedure:
-
The starting pyrimidine is treated with Tf₂O to mediate a ring-opening and ring-closing sequence, forming a pyrimidinium ion.
-
The pyrimidinium ion is then cleaved to a vinamidinium salt using pyrrolidine.
-
The vinamidinium salt is cyclized with an isotopically labeled amidine in the presence of a base like sodium ethoxide in ethanol to form the isotopically labeled pyrimidine.[1]
-
The final product is purified using standard chromatographic techniques.
-
Isotopic enrichment is quantified by mass spectrometry and NMR spectroscopy.
Visualizing the Workflows
To better illustrate the proposed and established methodologies, the following diagrams outline the key steps in each process.
References
A Head-to-Head Comparison of Ligands for Selective Cross-Coupling of 5-Bromo-2-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-2-iodopyrimidine is a valuable building block, offering two distinct reaction sites for sequential, selective cross-coupling reactions. The significant difference in the carbon-halogen bond strengths (C-I < C-Br) allows for predictable, selective reactions at the 2-position under palladium catalysis, leaving the 5-bromo position available for subsequent transformations. This guide provides a head-to-head comparison of common ligand classes for the selective coupling at the C-2 iodo position, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Ligand Performance in Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For this compound, the primary goal is to achieve exclusive coupling at the 2-position. The choice of ligand plays a critical role in catalyst activity and selectivity. While a direct comparative study of multiple ligands on this specific substrate is not extensively documented, we can infer performance from reactions on analogous dihalopyrimidines and from standard practices in cross-coupling chemistry.
Generally, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) serves as a reliable and effective catalyst for the selective coupling at the C-I bond.[1][2] More sterically demanding and electron-rich biarylphosphine ligands, such as XPhos and SPhos, are often employed for challenging substrates or to improve reaction rates and yields, particularly with less reactive coupling partners.[3]
Table 1: Comparison of Catalytic Systems for Selective Suzuki-Miyaura Coupling at the C-2 Position
| Ligand/Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C-2:C-5) |
| Pd(PPh₃)₄ | Arylboronic acids | Na₂CO₃ / K₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80-100 | 2-12 | Good to Excellent | Highly Selective |
| Pd₂(dba)₃ / XPhos | Arylboronic acids | K₃PO₄ | 1,4-Dioxane (B91453) / H₂O | 100 | 12-24 | Good to Excellent | Highly Selective |
| Pd(OAc)₂ / SPhos | Arylboronic acids | K₃PO₄ | Toluene / H₂O | 100 | 12-24 | High | Highly Selective |
Note: The data for XPhos and SPhos are based on typical conditions for the analogous but less reactive 5-bromo-2-chloropyrimidine (B32469) and represent expected high performance for the more reactive this compound.[2][3]
Ligand Performance in Selective Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki reaction, the coupling with this compound is highly selective for the iodo position. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.
Standard phosphine (B1218219) ligands are generally effective. For instance, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of CuI provides good to excellent yields for the selective formation of 2-alkynyl-5-bromopyrimidines.[1][2]
Table 2: Comparison of Catalytic Systems for Selective Sonogashira Coupling at the C-2 Position
| Ligand/Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (C-2:C-5) |
| Pd(PPh₃)₄ / CuI | Terminal Alkynes | Et₃N / i-Pr₂NH | DMF / THF | 25-70 | 2-12 | Good to Excellent | Highly Selective |
| PdCl₂(PPh₃)₂ / CuI | Terminal Alkynes | Et₃N / i-Pr₂NH | THF | 60-70 | 4-12 | Good to Excellent | Highly Selective |
Experimental Protocols
The following are generalized protocols for the selective cross-coupling of this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Selective Sonogashira Coupling
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-70 °C) and monitor the reaction progress.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[1]
Visualizing the Workflow
The general laboratory procedure for performing a selective cross-coupling reaction on this compound can be visualized as a straightforward workflow.
Caption: Experimental workflow for a typical selective cross-coupling reaction.
Signaling Pathway of Catalysis
The catalytic cycle for these reactions follows a well-established pathway for palladium-catalyzed cross-couplings, beginning with the active Pd(0) species.
Caption: General catalytic cycle for selective cross-coupling at the C-2 position.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-iodopyrimidine: A Comprehensive Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-iodopyrimidine, a halogenated heterocyclic compound utilized in pharmaceutical synthesis.[1] Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Identification and Safety Profile
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully cognizant of its potential hazards. This compound is classified as hazardous.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]
-
Inhalation: May be harmful if inhaled.[1]
Personal Protective Equipment (PPE):
When handling this compound, particularly during disposal, the following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator (such as a type N95 dust mask) is necessary.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound for a comprehensive understanding of its properties.
| Property | Value |
| Molecular Formula | C₄H₂BrIN₂ |
| Molecular Weight | ~282.88 g/mol [1] |
| Appearance | White to light yellow solid/crystal/powder[3] |
| Melting Point | 99-103 °C[2][3] |
| GHS Hazard Statements | H302, H315, H318[2] |
| Storage Class | 11 (Combustible Solids)[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.
-
As a halogenated organic compound, it must be segregated from non-halogenated organic waste streams.
-
Keep this waste separate from incompatible materials, such as strong oxidizing agents.
Step 2: Waste Collection and Container Requirements
-
Dedicated Waste Container: Collect all this compound waste in a designated, compatible, and sealable container. Polyethylene containers are often a suitable choice.
-
Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.
Step 3: Labeling
-
The waste container must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The appropriate hazard pictograms (e.g., corrosive, exclamation mark).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Step 4: Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated location, away from general laboratory traffic.
-
Utilize secondary containment to prevent spills and leaks.
-
Keep waste containers tightly closed except when adding waste.
Step 5: Arrange for Professional Disposal
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
IV. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation, using a chemical fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Don the full PPE as described in Section I.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2-iodopyrimidine
This guide provides critical safety, handling, and disposal protocols for the use of 5-Bromo-2-iodopyrimidine in laboratory settings. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals, as well as protecting the environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 183438-24-6
-
Molecular Formula: C₄H₂BrIN₂
-
Molecular Weight: 282.88 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, a complete chemical-resistant suit may be necessary. | Gloves must comply with Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols are likely to be generated. All work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a properly functioning chemical fume hood is available.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as oxidizing agents.[2][3]
-
The storage class for this chemical is 11 - Combustible Solids.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures:
-
Ensure adequate ventilation.
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
Do not use air hoses for cleaning.
-
Prevent the spill from entering drains or waterways.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.
-
Container Requirements: Use a dedicated, properly labeled, and sealed container made of a compatible material (e.g., polyethylene). Ensure the container is in good condition with a secure, leak-proof closure.
Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
The accumulation start date must be clearly marked on the label.
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Final Disposal:
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
